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Core Science & Biosynthesis

Foundational

Strategic Utilization of 1-(5-Iodopyridin-2-yl)-1,4-diazepane in Advanced Drug Discovery

Executive Summary The evolution of targeted protein degradation (TPD) and advanced kinase inhibitors has necessitated the development of highly specialized heterobifunctional building blocks. 1-(5-Iodopyridin-2-yl)-1,4-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of targeted protein degradation (TPD) and advanced kinase inhibitors has necessitated the development of highly specialized heterobifunctional building blocks. 1-(5-Iodopyridin-2-yl)-1,4-diazepane (CAS: 1394023-99-4) has emerged as a critical scaffold in this domain. By combining the orthogonal reactivity of a 5-iodopyridine core with the unique spatial geometry of a 1,4-diazepane (homopiperazine) ring, this molecule provides medicinal chemists with a versatile hub for assembling complex Proteolysis Targeting Chimeras (PROTACs) and macrocyclic inhibitors.

This technical guide explores the structural rationale, physicochemical properties, and validated synthetic methodologies for utilizing this building block, grounded in recent patent literature and field-proven protocols.

Structural Rationale & Physicochemical Profile

The strategic value of 1-(5-Iodopyridin-2-yl)-1,4-diazepane lies in its dual-functional nature:

  • The 5-Iodo Handle: Iodine is highly activated for oxidative addition with Palladium(0) species. Compared to bromo- or chloro- derivatives, the iodo-substitution allows for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at significantly lower temperatures. This is crucial when the target-binding warhead contains sensitive functional groups.

  • The 1,4-Diazepane Linker: While piperazine (a 6-membered ring) is ubiquitous in drug design, it is rigid and enforces a linear, 180° exit vector. In contrast, 1,4-diazepane is a 7-membered heterocycle that adopts a flexible twist-chair conformation. This altered exit vector is often the deciding factor in PROTAC design, allowing the molecule to bridge the gap between the Protein of Interest (POI) and the E3 ligase without inducing steric clashes.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the building block, which are essential for calculating the final properties of the synthesized drug candidates .

ParameterValueRationale / Impact on Drug Design
Compound Name 1-(5-Iodopyridin-2-yl)-1,4-diazepaneStandard IUPAC nomenclature.
CAS Registry Number 1394023-99-4Unique identifier for commercial sourcing.
Molecular Formula C10H14IN3Defines the stoichiometric mass.
Molecular Weight 303.14 g/mol Relatively low MW, leaving room for PROTAC assembly.
SMILES String IC1=CN=C(N2CCCNCC2)C=C1Utilized for computational modeling and docking.
H-Bond Donors 1Secondary amine; primary site for linker attachment.
H-Bond Acceptors 3Contributes to aqueous solubility and target binding.
Rotatable Bonds 1Low internal entropy prior to linker attachment.

Applications in Targeted Protein Degradation (PROTACs)

1-(5-Iodopyridin-2-yl)-1,4-diazepane is heavily featured in the synthesis of next-generation PROTACs. For instance, recent patent literature highlights its use in developing degraders for Hematopoietic Progenitor Kinase 1 (HPK1) , a negative regulator of T-cell activation . Degrading HPK1 lowers the T-cell receptor (TCR) activation threshold, thereby enhancing anti-tumor immunity. Similarly, this scaffold is pivotal in synthesizing degraders for Bruton's Tyrosine Kinase (BTK) , an established target for B-cell malignancies .

PROTAC_Assembly POI Target Binder (e.g., Kinase Inhibitor) Intermediate Target-Core Intermediate POI->Intermediate Suzuki Coupling Core 1-(5-Iodopyridin-2-yl) -1,4-diazepane Core->Intermediate Pd(0) Catalysis (5-Iodo) E3 E3 Ligase Binder (e.g., Cereblon/VHL) PROTAC Bifunctional PROTAC Degrader E3->PROTAC Linker Attachment (Diazepane N) Intermediate->PROTAC Amidation/ Alkylation

Modular PROTAC assembly utilizing orthogonal iodo and diazepane reactivity.

HPK1_Pathway TCR T-Cell Receptor Activation HPK1 HPK1 Kinase Recruitment TCR->HPK1 Signaling Cascade PROTAC HPK1-Targeted PROTAC Binding HPK1->PROTAC Inhibitor Warhead Ternary Ternary Complex (HPK1-PROTAC-E3) PROTAC->Ternary E3 Recruitment Ub Polyubiquitination Ternary->Ub Ligase Activity Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Mechanism of HPK1 targeted protein degradation mediated by heterobifunctional PROTACs.

Validated Experimental Methodologies

To harness this building block effectively, the secondary amine of the diazepane ring must be managed to prevent catalyst poisoning during cross-coupling. The following protocols represent a self-validating workflow for incorporating this scaffold into a larger drug molecule.

Protocol 1: Chemoselective N-Boc Protection of the Diazepane Ring

Objective: Mask the nucleophilic secondary amine to prevent unwanted Buchwald-Hartwig amination or Pd-catalyst sequestration during subsequent steps.

  • Preparation: Dissolve 1-(5-Iodopyridin-2-yl)-1,4-diazepane (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (Et₃N, 2.0 eq) via syringe. Causality: Et₃N acts as a non-nucleophilic acid scavenger to neutralize the environment and increase the nucleophilicity of the diazepane nitrogen.

  • Protection: Cool the mixture to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Causality: The 0 °C temperature controls the exothermic reaction and prevents potential side reactions with the pyridine nitrogen.

  • Reaction & Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation System: Monitor via TLC (10% MeOH in DCM, Ninhydrin stain). The protocol is validated when the starting material (Ninhydrin positive, purple spot) completely disappears, replaced by a higher Rf product (Ninhydrin negative).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 5-Position

Objective: Attach the POI-binding warhead (aryl boronic acid) to the 5-iodo position of the protected core.

  • Preparation: In an oven-dried Schlenk flask, combine the Boc-protected intermediate (1.0 eq, 5 mmol), the target Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent System: Add a 4:1 mixture of 1,4-Dioxane and H₂O (25 mL). Causality: This specific biphasic mixture ensures optimal solubility for both the highly lipophilic organic substrates and the inorganic base required to activate the boronic acid.

  • Degassing (Critical Step): Sparge the mixture with N₂ gas for 15 minutes. Causality: Oxygen must be rigorously removed to prevent the rapid oxidation of the active Pd(0) catalyst to inactive Pd(II).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand creates a sterically hindered environment around the palladium center, which accelerates reductive elimination and suppresses competitive dehalogenation side reactions.

  • Reaction: Heat the mixture to 80 °C for 4-6 hours.

  • Validation System: Perform LC-MS analysis on a crude aliquot. The system is validated when the mass of the starting material (m/z = 404.1) is consumed, and the desired product mass appears. Crucially, the isotopic pattern of the product will lack the distinct mass defect characteristic of the iodine atom, confirming successful coupling.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with Ethyl Acetate (EtOAc). Purify via flash column chromatography.

References

  • World Intellectual Property Organization, "Heterobifunctional compounds for the degrad
  • European Patent Office, "SUBSTITUTED PYRROLOPYRIMIDINE AND PYRAZOLOPYRIMIDINE AS BRUTON'S TYROSINE KINASE (BTK) DEGRADERS", EP4039688B1.
Exploratory

1-(5-Iodopyridin-2-yl)-1,4-diazepane: A Comprehensive Guide to Physicochemical Profiling and Synthetic Utility

Executive Summary In modern medicinal chemistry and drug development, bifunctional scaffolds are critical for the rapid diversification of chemical libraries. 1-(5-Iodopyridin-2-yl)-1,4-diazepane is a highly versatile bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, bifunctional scaffolds are critical for the rapid diversification of chemical libraries. 1-(5-Iodopyridin-2-yl)-1,4-diazepane is a highly versatile building block characterized by a pyridine core, a 5-iodo substituent, and a 1,4-diazepane (homopiperazine) ring. This unique structural topology offers orthogonal reactivity: the 5-iodo position serves as a prime handle for transition-metal-catalyzed cross-coupling, while the secondary amine of the diazepane ring is poised for alkylation or amidation.

This technical whitepaper provides an in-depth analysis of the molecule's exact mass and molecular weight, details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its characterization, and outlines field-proven methodologies for exploiting its synthetic utility.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

Understanding the distinction between nominal mass, molecular weight, and exact mass is foundational for the analytical characterization of pharmaceutical intermediates[3].

  • Molecular Weight (Average Mass): Calculated using the atomic weights of elements, which represent the weighted average of all naturally occurring isotopes. This value is used for macroscopic laboratory measurements (e.g., weighing reagents for stoichiometry).

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope of each constituent element (e.g., 12 C, 1 H, 14 N, 127 I). This value is critical for HRMS, where the instrument's resolving power can distinguish between molecules with the same nominal mass but different elemental compositions (mass defects) [1].

Quantitative Data Summary
PropertyValueCausality / Application
Chemical Formula C 10​ H 14​ IN 3​ Defines the elemental composition.
Molecular Weight 303.14 g/mol Used for calculating molarity and reaction stoichiometry.
Exact Mass (Neutral) 303.0232 DaBaseline theoretical mass for isotopic pattern matching [1].
[M+H] + Exact Mass 304.0311 DaTarget m/z for positive-mode Electrospray Ionization (ESI+) HRMS [2].
Topological Polar Surface Area 27.3 ŲPredicts membrane permeability and pharmacokinetic behavior.

Analytical Workflow: HRMS Characterization Protocol

To confirm the identity of 1-(5-Iodopyridin-2-yl)-1,4-diazepane and differentiate it from isobaric impurities, a High-Resolution Mass Spectrometry (HRMS) workflow is required. A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is selected over a standard single quadrupole because its sub-5 ppm mass accuracy allows for the precise measurement of the mass defect associated with the iodine atom [2].

Self-Validating LC-HRMS Methodology

This protocol is designed as a self-validating system to ensure data integrity and rule out false positives caused by matrix effects or instrument drift.

Step 1: System Calibration & Blank Verification

  • Action: Infuse a mass calibration standard (e.g., sodium formate or leucine enkephalin) to calibrate the TOF analyzer. Run a solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Causality: Calibration ensures mass accuracy < 5 ppm. The blank injection validates the absence of column carryover from previous runs, ensuring baseline trustworthiness.

Step 2: Sample Preparation with Internal Standard (IS)

  • Action: Spike the sample (1 µg/mL of the target analyte) with an isotopically labeled internal standard (e.g., a 13 C or 2 H labeled analog) at a known concentration.

  • Causality: The IS validates ionization efficiency. If the IS signal drops unexpectedly, it indicates ion suppression from the matrix, prompting a review of the sample preparation.

Step 3: UHPLC Separation & ESI+ Ionization

  • Action: Inject 2 µL onto a C18 UHPLC column. Elute using a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Causality: Chromatographic separation resolves the analyte from salts and highly polar impurities that could cause ion suppression in the ESI source. Formic acid promotes protonation, driving the formation of the [M+H] + ion (m/z 304.0311).

Step 4: Data Processing & Isotope Pattern Matching

  • Action: Extract the ion chromatogram (EIC) at m/z 304.0311 (± 5 ppm). Compare the experimental isotopic distribution against the theoretical model for C 10​ H 15​ IN 3+​ .

  • Causality: Iodine is monoisotopic ( 127 I), meaning the M+1 and M+2 peaks will be driven entirely by the 13 C and 15 N natural abundances. A matching isotope pattern mathematically validates the elemental composition.

Figure 1: Self-validating LC-HRMS workflow for exact mass confirmation.

Synthetic Utility and Orthogonal Reactivity

The strategic value of 1-(5-Iodopyridin-2-yl)-1,4-diazepane lies in its orthogonal reactivity. The molecule possesses two distinct sites for derivatization that can be manipulated independently without the need for complex protecting group strategies.

  • The 5-Iodo Position: The carbon-iodine (C-I) bond on the electron-deficient pyridine ring is highly susceptible to oxidative addition by Palladium(0) catalysts. This makes it an ideal substrate for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions [4].

  • The 1,4-Diazepane Ring: The secondary amine is highly nucleophilic and can be readily engaged in S N​ 2 alkylations, reductive aminations, or amide bond formations using standard coupling reagents (e.g., HATU, EDC).

Figure 2: Divergent synthetic pathways exploiting orthogonal reactivity.

Experimental Protocol: Palladium-Catalyzed Suzuki Cross-Coupling

To demonstrate the utility of the 5-iodo position, the following protocol outlines a self-validating Suzuki-Miyaura cross-coupling with a generic aryl boronic acid [4].

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a flame-dried Schlenk tube, combine 1-(5-Iodopyridin-2-yl)-1,4-diazepane (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(dppf)Cl 2​ (0.05 equiv), and K 2​ CO 3​ (2.0 equiv).

  • Causality: Pd(dppf)Cl 2​ is chosen because the bidentate dppf ligand stabilizes the Pd intermediate, preventing catalyst deactivation. K 2​ CO 3​ is required to activate the boronic acid via the formation of a nucleophilic boronate complex, which is essential for the transmetalation step.

Step 2: Solvent Addition and Degassing

  • Add a solvent mixture of 1,4-Dioxane/Water (4:1). Degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes.

  • Causality: Oxygen is a potent poison for Pd(0) catalysts. Degassing ensures the catalytic cycle remains active and prevents homocoupling of the boronic acid.

Step 3: Self-Validating Controls

  • Control A (No Catalyst): Run a parallel reaction omitting Pd(dppf)Cl 2​ .

  • Control B (No Base): Run a parallel reaction omitting K 2​ CO 3​ .

  • Causality: If Control A yields product, it indicates background non-catalyzed reactivity or contamination. If Control B yields product, it suggests an alternative, base-independent transmetalation pathway. True validation requires both controls to show 0% conversion.

Step 4: Execution and Workup

  • Heat the reaction to 90 °C under Argon for 4-6 hours. Monitor by LC-MS (targeting the exact mass of the new coupled product).

  • Upon completion, cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Conclusion

1-(5-Iodopyridin-2-yl)-1,4-diazepane is a powerful molecular scaffold that bridges the gap between structural rigidity and synthetic flexibility. By leveraging its precise exact mass (303.0232 Da) for rigorous HRMS characterization and exploiting its orthogonal reactivity profile, drug development professionals can rapidly generate diverse libraries of biologically active compounds with high confidence in their structural integrity.

References

  • "Exact Mass Calculator | Fast & Free | BioChemCalc", BioChemCalc. Available at: [Link]

  • "High-resolution mass spectrometry: more than exact mass", Bioanalysis Zone. Available at: [Link]

  • "Mass (mass spectrometry)", Wikipedia. Available at: [Link]

  • "Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry", PubMed (NIH). Available at: [Link]

Foundational

Technical Whitepaper: Safety Data Sheet (SDS) &amp; Application Guide for 1-(5-Iodopyridin-2-yl)-1,4-diazepane

Executive Summary & Strategic Utility In modern medicinal chemistry, the design of highly selective kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs) relies heavily on bifunctional building blocks. 1-(5-Iodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the design of highly selective kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs) relies heavily on bifunctional building blocks. 1-(5-Iodopyridin-2-yl)-1,4-diazepane is a premier example of such a scaffold. It combines the rigid, highly reactive 5-iodopyridine motif with the flexible, solubility-enhancing 1,4-diazepane (homopiperazine) ring.

This whitepaper transcends a traditional Safety Data Sheet (SDS). It synthesizes regulatory hazard data with mechanistic toxicology and provides field-proven, self-validating protocols for handling this compound safely. Furthermore, it details how to deploy this building block in advanced synthetic workflows, such as the synthesis of Bruton's Tyrosine Kinase (BTK) degraders[1].

Chemical Identity & Structural Reactivity

The utility of 1-(5-Iodopyridin-2-yl)-1,4-diazepane lies in its orthogonal reactivity, allowing chemists to functionalize the molecule sequentially without the need for complex protecting group strategies.

  • The 5-Iodo Handle: Iodine is the optimal leaving group for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its low bond dissociation energy compared to bromine or chlorine ensures rapid oxidative addition to Pd(0) species, allowing for milder reaction conditions.

  • The 1,4-Diazepane Ring: Compared to the ubiquitous piperazine ring, the seven-membered homopiperazine ring introduces a higher degree of sp³ character and conformational flexibility. This subtle structural shift often disrupts crystal packing, thereby improving aqueous solubility and the overall pharmacokinetic profile of the resulting drug candidate[1].

Table 1: Physicochemical & Structural Parameters
ParameterValue / DescriptionMechanistic Implication
Chemical Formula C₁₀H₁₄IN₃Halogenated heteroaromatic; requires light-proof storage.
Molecular Weight 303.15 g/mol High heavy-atom count due to iodine; dense solid/liquid.
pKa (Estimated) ~9.5 (Secondary Amine)Highly basic; exists as a protonated salt at physiological pH.
Reactivity Sites C5 (Iodine), N4 (Amine)Enables bidirectional PROTAC linker assembly.

Hazard Identification & Mechanistic Toxicology

Standard SDS documents list hazards without explaining why they occur. Understanding the causality behind the Global Harmonized System (GHS) classifications is critical for proactive risk mitigation.

GHS Classifications & Causality
  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation):

    • Causality: The secondary amine of the diazepane ring is highly basic. Upon contact with the moisture in skin or ocular mucosa, it generates localized hydroxide ions. This leads to the saponification of lipid bilayers in cell membranes, causing immediate irritation and potential tissue damage.

  • H335 (May cause respiratory irritation):

    • Causality: Fine dust or aerosols of this compound can deposit in the upper respiratory tract. The localized basicity disrupts the mucosal pH gradient, triggering an inflammatory response and coughing.

  • H302 (Harmful if swallowed):

    • Causality: Ingestion introduces the halogenated heterocycle into the highly acidic environment of the stomach, forming a highly soluble hydrochloride salt that is rapidly absorbed into systemic circulation, presenting acute hepatic load.

Table 2: Hazard Mitigation & Engineering Controls
Hazard CodeExposure RouteSelf-Validating Mitigation Strategy
H315 / H319 Dermal / OcularDouble-Glove Protocol: Wear nitrile over latex. Validation: Inflate gloves prior to use to check for micro-tears. Wear wrap-around splash goggles.
H335 InhalationFume Hood Isolation: Handle only in a certified fume hood. Validation: Verify face velocity is between 0.4–0.6 m/s using a physical anemometer before opening the vial.

Emergency Response Protocol Logic

In the event of an exposure, immediate and logical action is required to prevent permanent tissue damage. The following diagram outlines the self-validating emergency response workflow.

Emergency_Response Start Exposure Incident Detected Skin Dermal Contact (H315) Start->Skin Eye Ocular Contact (H319) Start->Eye Inhale Inhalation (H335) Start->Inhale Wash Remove PPE. Flush with water 15+ mins. Skin->Wash Rinse Use eyewash station. Hold eyelids open. Eye->Rinse Air Move to fresh air. Assess respiration. Inhale->Air Med Seek Medical Attention Provide SDS to Physician Wash->Med Rinse->Med Air->Med

Caption: Self-validating emergency response protocol for acute exposure to 1-(5-Iodopyridin-2-yl)-1,4-diazepane.

Experimental Methodology: Palladium-Catalyzed Cross-Coupling

1-(5-Iodopyridin-2-yl)-1,4-diazepane is most frequently utilized in transition-metal catalysis. However, Pd-catalyzed cross-coupling reactions carry underappreciated safety hazards, specifically the risk of severe exothermic runaway if reagents accumulate without reacting[2].

The following protocol for a Buchwald-Hartwig amination incorporates strict safety checkpoints and mechanistic causality.

Step-by-Step Protocol: Synthesis of a PROTAC Precursor

Objective: Couple the 5-iodo position of the scaffold with a primary amine (e.g., an E3 ligase binder) while leaving the diazepane secondary amine intact for future functionalization.

  • System Preparation & Inertion:

    • Action: Flame-dry a Schlenk flask under vacuum, then backfill with Argon. Repeat three times.

    • Causality: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which permanently oxidizes them to inactive Pd(II) species.

    • Validation Check: Observe the mineral oil bubbler; a steady rate of 1 bubble per second confirms positive pressure and a sealed system.

  • Reagent Charging:

    • Action: Add 1-(5-Iodopyridin-2-yl)-1,4-diazepane (1.0 eq), the target primary amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos ligand (0.1 eq), and sodium tert-butoxide (1.5 eq).

    • Safety Note: NaOtBu is highly hygroscopic and corrosive. Weigh rapidly in a glovebox or under a nitrogen stream.

  • Solvent Degassing:

    • Action: Add anhydrous toluene (0.1 M concentration). Sparge the solution with Argon for 15 minutes.

    • Causality: Dissolved oxygen will rapidly quench the catalytic cycle during the transmetalation step.

  • Controlled Heating & Reaction Monitoring:

    • Action: Submerge the flask in a pre-heated 90°C oil bath.

    • Causality & Safety: The oxidative addition of the carbon-iodine bond to Pd(0) is highly exothermic. Heating initiates the catalytic cycle.

    • Validation Check: Monitor the internal temperature using a thermocouple for the first 15 minutes to ensure the exotherm does not exceed the boiling point of toluene (110°C), preventing a pressure-induced vessel rupture[2].

  • Workup & Catalyst Quenching:

    • Action: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

    • Causality: The Celite pad traps the precipitated "Palladium black" (inactive, agglomerated Pd nanoparticles), preventing heavy metal contamination in downstream biological assays.

Structural Reactivity & PROTAC Assembly Workflow

To visualize how this building block is utilized in the synthesis of advanced therapeutics (such as BTK degraders), the following diagram maps the orthogonal reactivity of the molecule.

PROTAC_Workflow A 1-(5-Iodopyridin-2-yl)-1,4-diazepane (Bifunctional Core) B Pd-Catalyzed Cross-Coupling (Exothermic Hazard) A->B C5-Iodine Reactivity C Amide Coupling / Alkylation (Base-Mediated) A->C N4-Secondary Amine D Target Ligand Attached (e.g., BTK Binder) B->D E E3 Ligase Binder Attached (e.g., CRBN/VHL) C->E F Assembled PROTAC Degrader (e.g., SJF620 analog) D->F Linker Assembly E->F Linker Assembly

Caption: Synthetic workflow utilizing the bifunctional reactivity of the iodopyridine and diazepane moieties.

Storage and Waste Management

  • Storage Conditions: Store in a tightly sealed, amber glass vial under an inert atmosphere (Nitrogen or Argon) at 2–8°C. The amber glass prevents photolytic homolysis of the carbon-iodine bond, which would otherwise generate reactive iodine radicals and degrade the sample.

  • Waste Disposal: Do not dispose of down the drain. Halogenated organic compounds and transition metal waste (from downstream reactions) must be segregated into dedicated "Halogenated Organic Waste" and "Heavy Metal Waste" carboys to comply with EPA/RCRA regulations.

References

  • Jaime-Figueroa, S., et al. "Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties." Bioorganic & Medicinal Chemistry Letters, 2020. Available at: [Link]

  • Yang, Q., et al. "Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions." Organic Process Research & Development, 2019. Available at: [Link]

Sources

Exploratory

Toxicity and hazard profile of 1-(5-Iodopyridin-2-yl)-1,4-diazepane

Toxicological and Hazard Profiling of 1-(5-Iodopyridin-2-yl)-1,4-diazepane: A Predictive and Experimental Framework Executive Summary 1-(5-Iodopyridin-2-yl)-1,4-diazepane (C₁₀H₁₄IN₃) is a highly specialized bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicological and Hazard Profiling of 1-(5-Iodopyridin-2-yl)-1,4-diazepane: A Predictive and Experimental Framework

Executive Summary

1-(5-Iodopyridin-2-yl)-1,4-diazepane (C₁₀H₁₄IN₃) is a highly specialized bifunctional building block frequently utilized in medicinal chemistry and drug discovery. Because it is a novel or niche intermediate, empirical, compound-specific toxicological data is sparse. To establish a rigorous safety and handling framework, we must employ a structural-activity hazard extrapolation. By deconstructing the molecule into its two primary pharmacophores—the 1,4-diazepane (homopiperazine) ring and the 5-iodopyridine moiety—we can accurately predict its toxicity profile, establish causality for tissue damage, and design self-validating experimental protocols to quantify its hazards.

Structural Hazard Deconstruction & Mechanistic Causality

The hazard profile of 1-(5-Iodopyridin-2-yl)-1,4-diazepane is a synergistic combination of basicity-driven corrosivity and halogen-driven electrophilicity.

The 1,4-Diazepane (Homopiperazine) Moiety The seven-membered 1,4-diazepane ring contains a secondary amine that acts as a strong base (pKa ~10.4). When this moiety contacts physiological moisture (e.g., skin, eyes, mucous membranes), it rapidly generates hydroxide ions. This localized spike in pH drives the saponification of fatty acids within cellular lipid bilayers, leading to liquefactive necrosis. Consequently, parent homopiperazine compounds are strictly classified as causing severe skin burns and eye damage (Skin Corr. 1B, Eye Dam. 1) and are toxic in contact with skin[1][2]. Furthermore, ingestion of such corrosive amines causes severe swelling and catastrophic damage to delicate gastrointestinal tissues, making gastric lavage contraindicated[2][3].

The 5-Iodopyridine Moiety The integration of a halogenated aromatic ring significantly alters the molecule's toxicokinetics. Iodopyridines are highly lipophilic, which enhances the molecule's ability to cross biological membranes, including the dermal layer and the blood-brain barrier. Data from structural analogs like 3-iodopyridine and 4-iodopyridine indicate that these substructures are harmful if swallowed (Acute Tox. 4) and act as specific target organ toxicants, primarily causing severe respiratory tract irritation (STOT SE 3)[4][5][6]. The heavy iodine atom acts as a soft electrophile, capable of interacting with nucleophilic residues (such as thiols in cysteine) in the respiratory epithelium, triggering acute inflammatory cascades.

Pathway C 1-(5-Iodopyridin-2-yl)-1,4-diazepane (Novel Intermediate) D 1,4-Diazepane Moiety (Secondary Amine) C->D P 5-Iodopyridine Moiety (Halogenated Aromatic) C->P B High Local Basicity (Membrane Saponification) D->B L Increased Lipophilicity (Cellular Penetration) P->L S Corrosive to Skin/Eyes (GHS: Skin Corr. 1B) B->S A Acute Systemic Toxicity (GHS: Acute Tox. 3/4) B->A R Respiratory Irritation (GHS: STOT SE 3) L->R L->A

Figure 1: Predictive toxicological pathway mapping structural moieties to specific GHS hazard outcomes.

Quantitative Hazard Predictions

Based on the mechanistic deconstruction of its parent scaffolds, the quantitative hazard profile for 1-(5-Iodopyridin-2-yl)-1,4-diazepane is summarized below.

Table 1: Predictive GHS Hazard Classifications

Structural Moiety Analog Reference Primary Hazard Class GHS Code Mechanistic Driver
1,4-Diazepane Homopiperazine[1] Skin Corr. 1B, Eye Dam. 1 H314, H318 High basicity causing lipid saponification.
1,4-Diazepane Homopiperazine[2] Acute Tox. 3 (Dermal) H311 Rapid dermal penetration and systemic disruption.
5-Iodopyridine 4-Iodopyridine[5] Acute Tox. 4 (Oral) H302 Electrophilic cellular disruption.

| 5-Iodopyridine | 3-Iodopyridine[6] | STOT SE 3 (Respiratory)| H335 | Mucosal irritation via halogen bonding. |

Table 2: Physicochemical Properties Influencing Toxicity

Property Estimated Impact on Hazard Profile
Molecular Weight 303.14 g/mol ; falls within the optimal range for rapid cellular uptake and systemic distribution.
Lipophilicity (LogP) Significantly increased by the iodine atom, enhancing blood-brain barrier (BBB) and dermal penetration compared to unsubstituted diazepanes.

| pKa (Amine) | ~10.4; exists predominantly in the protonated state at physiological pH, driving local tissue corrosivity upon initial contact[2]. |

Experimental Protocols for Hazard Validation

To empirically validate the predicted corrosivity and acute toxicity, a self-validating in vitro cytotoxicity workflow utilizing Lactate Dehydrogenase (LDH) release must be employed. LDH is a cytosolic enzyme; its presence in the extracellular medium directly correlates with the liquefactive membrane damage predicted by the 1,4-diazepane moiety.

Protocol: In Vitro Cytotoxicity Profiling (LDH Release Assay) Self-Validation Mechanism: This protocol includes a vehicle control (to rule out solvent toxicity) and a Triton X-100 positive control (to establish the 100% membrane lysis baseline, ensuring the assay's dynamic range is functioning).

  • Cell Culture Preparation: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 1-(5-Iodopyridin-2-yl)-1,4-diazepane in LC-MS grade DMSO to create a 10 mM stock. Perform serial dilutions in serum-free DMEM to achieve final test concentrations ranging from 0.1 µM to 500 µM. Critical: Ensure final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% v/v to prevent baseline solvent toxicity.

  • Exposure: Aspirate growth media from the 96-well plate. Add 100 µL of the compound dilutions to the treatment wells.

    • Vehicle Control: Add 100 µL of 0.5% DMSO in DMEM.

    • Positive Control: Add 100 µL of 1% Triton X-100 in DMEM (induces maximum LDH release).

  • Incubation: Incubate the plate for 24 hours.

  • LDH Quantification: Transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of the LDH reaction mixture (tetrazolium salt/diaphorase) to each well. Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition & Analysis: Measure absorbance at 490 nm using a microplate reader. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity =[(Test OD - Vehicle OD) / (Positive Control OD - Vehicle OD)] × 100. Plot a dose-response curve to determine the IC₅₀.

Workflow P1 Sample Prep (DMSO Vehicle) P2 HepG2 Exposure (0.1 - 500 µM) P1->P2 P3 LDH Release Assay (Membrane Integrity) P2->P3 P4 Toxicity Modeling (IC50 Calculation) P3->P4

Figure 2: Step-by-step in vitro workflow for empirical validation of acute cytotoxicity.

Handling, Storage, and Safety Protocols

Given the extrapolated hazard profile, 1-(5-Iodopyridin-2-yl)-1,4-diazepane must be treated as a Corrosive Toxicant .

  • Engineering Controls: All manipulations (weighing, dissolution, transfer) must be performed inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood to mitigate the risk of inhaling corrosive dusts (STOT SE 3)[6].

  • Personal Protective Equipment (PPE): Double-gloving with heavy-duty nitrile gloves, a chemically resistant lab coat, and tightly fitting splash goggles are mandatory. The compound's predicted ability to rapidly penetrate and burn the skin (H311, H314) makes standard latex gloves insufficient[1][2].

  • Emergency Response: In the event of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing[5]. If ingested, do not induce vomiting or use gastric lavage , as the corrosive nature of the diazepane ring presents a severe risk of esophageal or gastric perforation[2][3].

References

  • National Center for Biotechnology Information. "4-Iodopyridine | C5H4IN | CID 609492 - PubChem". PubChem Database. Retrieved March 25, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 1-(5-Iodopyridin-2-yl)-1,4-diazepane Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary & Rationale The 2-amino-5-arylpyridine pharmacophore is a privileged structural motif in modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Rationale

The 2-amino-5-arylpyridine pharmacophore is a privileged structural motif in modern drug discovery, frequently appearing in kinase inhibitors and CNS-active agents. The substrate 1-(5-Iodopyridin-2-yl)-1,4-diazepane serves as a highly versatile bifunctional building block. The 1,4-diazepane (homopiperazine) ring enhances aqueous solubility and modulates pharmacokinetic properties, while the 5-iodo substituent provides an optimal electrophilic handle for palladium-catalyzed carbon-carbon bond formation.

This application note provides a comprehensive, self-validating methodology for executing Suzuki-Miyaura cross-couplings on this specific scaffold, detailing the causality behind catalyst selection, base pairing, and reaction monitoring.

Mechanistic Causality & Reaction Dynamics

To achieve high turnover numbers and prevent side reactions, one must understand the specific electronic and steric demands of the substrate during the three phases of the catalytic cycle[1]:

  • Oxidative Addition: The polarizable C–I bond at the 5-position of the electron-deficient pyridine ring is highly reactive. Oxidative addition of Pd(0) into this bond is exceptionally fast and rarely the rate-limiting step[2].

  • Transmetalation (The Rate-Limiting Step): Boronic acids are weakly nucleophilic and must be activated by a base to form a tetrahedral, sp3 -hybridized "ate" complex[3]. For halopyridines, the choice of base is critical; larger cations (e.g., K⁺ or Cs⁺) possess lower charge density, rendering the counter-anion more basic in organic solvents and significantly accelerating transmetalation[4].

  • Reductive Elimination: The use of sterically demanding, electron-rich biaryl phosphine ligands (e.g., XPhos) crowds the Pd(II) center, energetically driving the reductive elimination of the biaryl product and regenerating the Pd(0) catalyst.

Substrate Protection Strategy: The secondary amine of the unprotected 1,4-diazepane ring can coordinate to the palladium center or undergo competitive Buchwald-Hartwig N-arylation. Therefore, this protocol utilizes the N-Boc protected derivative (tert-butyl 4-(5-iodopyridin-2-yl)-1,4-diazepane-1-carboxylate) to ensure chemoselectivity.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd 1-(5-Iodopyridin-2-yl)- 1,4-diazepane TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet Ar'-B(OH)2 + Base (ate complex formation) RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Halide/Base Efflux RedElim->Pd0 Functionalized Pyridine Product

Figure 1: Suzuki-Miyaura catalytic cycle for 1-(5-Iodopyridin-2-yl)-1,4-diazepane coupling.

Optimization of Reaction Parameters

The following table summarizes the empirical data used to establish the optimal conditions. The pairing of Pd₂(dba)₃ with XPhos and K₃PO₄ provides the highest yields by suppressing protodeboronation and preventing catalyst poisoning.

Catalyst System (5 mol% Pd)LigandBase (3.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄NoneNa₂CO₃Toluene/EtOH/H₂O9045%Sluggish transmetalation; high protodeboronation.
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O8078%Good conversion; minor homocoupling observed.
Pd₂(dba)₃ XPhos K₃PO₄ 1,4-Dioxane/H₂O (4:1) 90 94% Rapid reductive elimination; clean impurity profile.
Pd(OAc)₂SPhosCs₂CO₃THF/H₂O7082%Effective, but trace Pd-black precipitation noted.

Self-Validating Experimental Protocol

Reagents Required
  • Substrate: tert-butyl 4-(5-iodopyridin-2-yl)-1,4-diazepane-1-carboxylate (1.0 equiv, 1.0 mmol, ~403 mg)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd₂(dba)₃ (0.025 equiv, 2.5 mol%, ~23 mg)

  • Ligand: XPhos (0.05 equiv, 5 mol%, ~24 mg)

  • Base: K₃PO₄ (3.0 equiv, 3.0 mmol, ~636 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Methodology
  • Reaction Setup & Degassing (Crucial Step): Causality: Ambient oxygen rapidly oxidizes Pd(0) to inactive Pd(II)-peroxo species, halting the catalytic cycle.

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate, boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

    • Seal the tube with a septum and purge with ultra-pure Argon for 5 minutes.

    • Add the pre-degassed 1,4-Dioxane/H₂O mixture via syringe. Perform three "freeze-pump-thaw" cycles or bubble Argon directly through the solution for 15 minutes.

  • Thermal Activation:

    • Replace the septum with a Teflon-lined screw cap under positive Argon flow.

    • Submerge the vessel in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • Quench & Filtration:

    • Cool the reaction to room temperature. The mixture should appear as a dark, heterogeneous suspension.

    • Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove Pd-black and inorganic salts. Wash the pad with additional Ethyl Acetate (20 mL).

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The Boc-protected product typically elutes cleanly due to the suppression of the basic secondary amine.

ProtocolWorkflow Setup 1. Reagent Setup & Degassing React 2. Thermal Activation (90°C, 12h) Setup->React Quench 3. Quench & Celite Filtration React->Quench Extract 4. Aqueous Extraction Quench->Extract Purify 5. Silica Gel Chromatography Extract->Purify Validate 6. LC-MS / NMR Validation Purify->Validate

Figure 2: Step-by-step experimental workflow and validation for the cross-coupling protocol.

Self-Validating System & Analytical Controls

A robust protocol must be self-validating. Use the following analytical readouts to confirm reaction success and troubleshoot failures:

  • LC-MS Tracking: The starting material has a distinct isotopic mass due to iodine ( 127 I). The disappearance of the m/z 404 [M+H]⁺ peak and the appearance of the target biaryl mass confirms successful oxidative addition and reductive elimination. If m/z 278 [M+H]⁺ appears, the substrate has undergone protodehalogenation (often caused by wet solvents or lack of boronic acid).

  • TLC Analysis: The extended π -conjugation of the newly formed biaryl system will alter the UV absorbance profile. The product spot will typically exhibit intense fluorescence quenching at 254 nm and a lower Rf​ value than the highly lipophilic iodopyridine starting material.

  • ¹H-NMR Confirmation: The causality of the chemical shift is driven by the anisotropic effect of the newly coupled aromatic ring. The pyridine proton at the 6-position (adjacent to the original iodine) will experience a significant downfield shift ( Δδ ~0.3 - 0.6 ppm) in the final product compared to the starting material.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at:[Link]

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium - The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines - The Journal of Organic Chemistry (ACS). Available at:[Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of 1-(5-Iodopyridin-2-yl)-1,4-diazepane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, catalyst optimization, and self-validating experimental workflows for complex heteroaryl cross-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, catalyst optimization, and self-validating experimental workflows for complex heteroaryl cross-couplings.

Strategic Overview & Mechanistic Causality

The construction of complex carbon-nitrogen (C–N) bonds via the Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical synthesis. However, utilizing 1-(5-iodopyridin-2-yl)-1,4-diazepane as an electrophilic aryl halide partner presents a unique set of chemoselective and catalytic challenges.

This molecule features a highly reactive 5-iodo substituent on a pyridine ring, flanked by a 1,4-diazepane moiety at the 2-position. The primary mechanistic hurdles are twofold:

  • The Diazepane Conundrum (Nucleophilic Interference): The 1,4-diazepane ring contains a free secondary amine (N4). If left unprotected, this secondary amine will competitively undergo intra- or intermolecular C–N coupling with the 5-iodo position, leading to uncontrolled oligomerization or the formation of off-cycle, catalytically dead palladium-bis(amine) complexes.

  • Heteroaryl Chelation: 2-Aminopyridine derivatives are notorious for chelating palladium[1]. The proximity of the pyridine nitrogen and the diazepane nitrogen can trap the Pd(II) intermediate after oxidative addition, stalling the catalytic cycle.

To overcome these barriers, this protocol employs a mandatory protection-coupling-deprotection sequence. Furthermore, overcoming the chelation effect requires the strategic selection of bulky, electron-rich phosphine ligands (e.g., BrettPhos or Xantphos) that accelerate reductive elimination and prevent catalyst poisoning[1][2].

Workflow Visualization

The following diagram illustrates the logical progression of the synthetic workflow, highlighting the transition from the unprotected precursor to the final functionalized aminopyridine.

G Start 1-(5-Iodopyridin-2-yl)-1,4-diazepane (Free Secondary Amine) Protect Step 1: N-Boc Protection (Boc2O, Et3N, DCM) Start->Protect Intermediate tert-Butyl 4-(5-iodopyridin-2-yl)- 1,4-diazepane-1-carboxylate Protect->Intermediate Coupling Step 2: Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, Cs2CO3, Amine) Intermediate->Coupling CoupledProd Boc-Protected Coupled Product Coupling->CoupledProd Deprotect Step 3: Acidic Deprotection (4M HCl in Dioxane) CoupledProd->Deprotect Final Target Aminopyridine Derivative Deprotect->Final

Figure 1: Three-phase synthetic workflow for the chemoselective amination of 1-(5-iodopyridin-2-yl)-1,4-diazepane.

Catalyst and Base Optimization Matrix

The choice of ligand and base is critical. Strong bases like sodium tert-butoxide ( NaOtBu ) can cause side reactions with base-sensitive heteroaryl substrates or prematurely cleave protecting groups. Conversely, utilizing cesium carbonate ( Cs2​CO3​ ) provides a rate-increasing "base effect" specifically beneficial for aryl iodides, maintaining high turnover frequencies without degrading the substrate[3].

Table 1: Optimization of Reaction Conditions for Step 2 (Cross-Coupling)

LigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality & Observation
Xantphos Cs2​CO3​ 1,4-Dioxane10085–92 Optimal for primary amines. The large bite angle (111°) forces the Pd center into a geometry that highly favors reductive elimination, preventing off-cycle chelation[1].
BrettPhos NaOtBu Toluene9075–80Optimal for secondary amines. Bulky dialkylbiaryl structure prevents Pd-bis(amine) formation[2]. Minor Boc-cleavage observed due to the strong alkoxide base.
t-BuXPhos K3​PO4​ t-Amyl OH8080–85Excellent alternative for highly base-sensitive coupling partners. Slower kinetics but superior functional group tolerance.
BINAP Cs2​CO3​ Toluene100< 30Poor conversion. The flexibility of BINAP allows the 2-aminopyridine motif to competitively chelate the Pd(II) center, stalling the reaction.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system. In-process analytical checks are embedded to ensure intermediate integrity before proceeding to the next catalytic step.

Phase 1: N-Boc Protection of the Diazepane Ring

Objective: Mask the nucleophilic secondary amine to prevent polymerization.

  • Initialization: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(5-iodopyridin-2-yl)-1,4-diazepane (10.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 40 mL).

  • Base Addition: Add triethylamine ( Et3​N , 15.0 mmol, 1.5 equiv) in one portion. Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve di-tert-butyl dicarbonate ( Boc2​O , 11.0 mmol, 1.1 equiv) in DCM (10 mL) and add it dropwise over 15 minutes to control the exothermic evolution of CO2​ .

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation (TLC/LC-MS): Monitor the disappearance of the starting material (highly polar, basic) and the formation of the less polar Boc-protected product. LC-MS should show [M+H]+=404.1 .

  • Workup: Quench with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with DCM ( 2×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The resulting tert-butyl 4-(5-iodopyridin-2-yl)-1,4-diazepane-1-carboxylate can typically be used without further purification.

Phase 2: Buchwald-Hartwig Amination (Core Step)

Objective: Catalytic C–N bond formation at the 5-iodo position.

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a 50 mL Schlenk tube with:

    • tert-Butyl 4-(5-iodopyridin-2-yl)-1,4-diazepane-1-carboxylate (5.0 mmol, 1.0 equiv)

    • Target Amine (e.g., morpholine or a primary aniline) (6.0 mmol, 1.2 equiv)

    • Pd2​(dba)3​ (0.1 mmol, 2 mol% Pd)

    • Xantphos (0.2 mmol, 4 mol%)

    • Anhydrous Cs2​CO3​ (10.0 mmol, 2.0 equiv)

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (25 mL). Causality Note: Oxygen must be strictly excluded to prevent the oxidation of the phosphine ligand to its phosphine oxide, which would instantly kill the active Pd(0) catalyst.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the vigorously stirred mixture at 100 °C in a pre-heated oil bath for 12–16 hours.

  • Validation: Cool to room temperature. Analyze an aliquot via UPLC-MS. Look for the complete consumption of the aryl iodide ( m/z 404.1) and the appearance of the coupled product mass. A common side product to monitor is the hydrodehalogenation (reduction) product ( m/z 278.2), which indicates moisture contamination or premature β -hydride elimination.

  • Isolation: Dilute the mixture with EtOAc (50 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Phase 3: Global Deprotection

Objective: Unmask the diazepane ring to yield the final active pharmaceutical ingredient (API) or building block.

  • Reaction: Dissolve the purified Boc-protected coupled product (3.0 mmol) in anhydrous DCM (10 mL).

  • Acid Cleavage: Slowly add 4M HCl in 1,4-dioxane (15 mL, 60 mmol, excess) at 0 °C.

  • Propagation: Stir at room temperature for 2 hours. A precipitate (the hydrochloride salt of the product) will typically form.

  • Isolation: Concentrate the suspension under reduced pressure. Triturate the resulting solid with diethyl ether ( 2×15 mL) to remove residual organic impurities. Dry under high vacuum to afford the target aminopyridine derivative as a highly pure hydrochloride salt.

References

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 2007.

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society (via PMC), 2015.

  • Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 2004.

Sources

Method

In vitro assay preparation for 1-(5-Iodopyridin-2-yl)-1,4-diazepane derivatives

Application Notes & Protocols Title: In Vitro Assay Preparation for the Characterization of Novel 1-(5-Iodopyridin-2-yl)-1,4-diazepane Derivatives Abstract The 1,4-diazepane scaffold is a privileged structure in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Title: In Vitro Assay Preparation for the Characterization of Novel 1-(5-Iodopyridin-2-yl)-1,4-diazepane Derivatives

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antipsychotic, anxiolytic, anticancer, and anticoagulant effects[1][2]. The introduction of a 5-iodopyridin-2-yl substituent offers a unique handle for further chemical modification and potential for high-affinity interactions with various biological targets. This document provides a comprehensive guide to the initial in vitro characterization of novel 1-(5-Iodopyridin-2-yl)-1,4-diazepane derivatives. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the necessary tools to assess the biological activity of this promising class of compounds.

Introduction: The Rationale for In Vitro Characterization

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is underpinned by rigorous biological evaluation. For 1-(5-Iodopyridin-2-yl)-1,4-diazepane derivatives, a systematic in vitro screening cascade is essential to identify their primary biological targets, understand their mechanism of action, and assess their therapeutic potential. The 1,4-diazepane core is known to interact with a variety of targets, including G-protein coupled receptors (GPCRs) like the Orexin 1 Receptor (OX1R), enzymes such as Factor Xa, and ion channels[3][4]. The 5-iodopyridin-2-yl moiety can significantly influence the pharmacological profile, potentially enhancing binding affinity and selectivity for specific targets.

This guide will focus on three fundamental in vitro assays that provide a solid foundation for the initial characterization of these derivatives:

  • Receptor Binding Assay: To determine the affinity of the compounds for a specific receptor, using a competitive binding format.

  • Enzyme Inhibition Assay: To assess the inhibitory potential of the compounds against a relevant enzyme target.

  • Cell Viability/Cytotoxicity Assay: To evaluate the effect of the compounds on cell proliferation and health, a critical step for any potential therapeutic.

The choice of specific targets for these assays should be guided by the rational design of the synthesized compounds. For instance, if the derivatives were designed based on known GPCR ligands, a receptor binding assay would be the primary screen.

Experimental Workflows & Signaling Pathways

A logical workflow for the initial in vitro screening of novel compounds is crucial for efficient and effective drug discovery. The following diagram illustrates a typical screening cascade.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Prioritization Compound_Library 1-(5-Iodopyridin-2-yl)-1,4-diazepane Derivatives Primary_Assay High-Throughput Primary Assay (e.g., Receptor Binding or Enzyme Inhibition) Compound_Library->Primary_Assay Active_Compounds Active 'Hits' Primary_Assay->Active_Compounds Dose_Response Dose-Response Curve Generation (IC50/EC50 Determination) Active_Compounds->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Functional Assay (e.g., Cellular Signaling) Confirmed_Hits->Secondary_Assay Selectivity_Assay Selectivity Profiling (Against Related Targets) Confirmed_Hits->Selectivity_Assay Lead_Candidates Prioritized Lead Compounds Secondary_Assay->Lead_Candidates Selectivity_Assay->Lead_Candidates ADME_Tox In Vitro ADME/Tox Profiling (e.g., Cytotoxicity, Metabolic Stability) Lead_Candidates->ADME_Tox

Caption: A generalized workflow for the in vitro screening of novel compounds.

The following diagram illustrates a hypothetical GPCR signaling pathway that could be modulated by a 1,4-diazepane derivative.

G Ligand 1,4-Diazepane Derivative (Antagonist) Receptor GPCR (e.g., Orexin Receptor) Ligand->Receptor Inhibition G_Protein Gq Protein Receptor->G_Protein Activation Blocked PLC Phospholipase C (PLC) G_Protein->PLC Activation Blocked PIP2 PIP2 PLC->PIP2 Hydrolysis Blocked IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Sources

Application

1-(5-Iodopyridin-2-yl)-1,4-diazepane as a building block in drug discovery

Application Note: 1-(5-Iodopyridin-2-yl)-1,4-diazepane as a Strategic Building Block in Targeted Drug Discovery Introduction: The Chemical Logic of the Scaffold In contemporary medicinal chemistry, the selection of bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(5-Iodopyridin-2-yl)-1,4-diazepane as a Strategic Building Block in Targeted Drug Discovery

Introduction: The Chemical Logic of the Scaffold

In contemporary medicinal chemistry, the selection of bifunctional building blocks dictates the trajectory of lead optimization. 1-(5-Iodopyridin-2-yl)-1,4-diazepane (CAS: 1394023-99-4) has emerged as a highly privileged scaffold, particularly in the synthesis of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

This molecule elegantly marries two critical pharmacophoric elements:

  • The 5-Iodopyridine Core: An electron-deficient aromatic system equipped with a highly reactive iodine atom, serving as an ideal electrophilic partner for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The 1,4-Diazepane (Homopiperazine) Ring: A 7-membered aliphatic diamine. The N1 position is covalently linked to the pyridine, while the N4 position remains a versatile secondary amine, primed for functionalization via amidation, reductive amination, or alkylation.

The strategic shift from the ubiquitous 6-membered piperazine to the 7-membered homopiperazine ring is not merely cosmetic; it fundamentally alters the molecule's physicochemical properties and spatial geometry, offering novel exit vectors for attached pharmacophores[1].

Strategic Role in Modern Therapeutics

The unique structural geometry of 1-(5-Iodopyridin-2-yl)-1,4-diazepane has driven its adoption in several cutting-edge therapeutic modalities:

  • Targeted Protein Degraders (PROTACs): The homopiperazine ring is frequently utilized as the attachment point for flexible linkers (such as PEG chains) connecting to E3 ligase binders (e.g., Cereblon or VHL ligands). Recent patent literature highlights its use in the development of Bruton's Tyrosine Kinase (BTK) degraders[2] and Hematopoietic Progenitor Kinase 1 (HPK1) degraders[3].

  • Kinase Inhibitors: The basic nature of the diazepane ring acts as a solvent-exposed solubilizing group, which is critical for overcoming the high lipophilicity typical of Type I and Type II kinase inhibitors.

Workflow BB 1-(5-Iodopyridin-2-yl) -1,4-diazepane Suzuki Suzuki Coupling (Pd-Catalyzed) BB->Suzuki Boronic Acids Amidation N-Amidation (HATU/DIPEA) BB->Amidation Carboxylic Acids Buchwald Buchwald-Hartwig (C-N Bond) BB->Buchwald Amines Prod1 Kinase Inhibitors (Hinge Binders) Suzuki->Prod1 Prod2 PROTAC Linkers (E3 Ligase Binders) Amidation->Prod2 Prod3 Targeted Degraders (HPK1/BTK) Buchwald->Prod3

Divergent synthetic applications of 1-(5-Iodopyridin-2-yl)-1,4-diazepane in drug discovery.

Physicochemical Profiling: Piperazine vs. Homopiperazine

When optimizing a lead compound, replacing a piperazine with a homopiperazine (1,4-diazepane) can rescue a failing program by resolving solubility issues or breaking molecular symmetry to avoid crystal packing-induced insolubility[1],[4].

Table 1: Comparative Analysis of Piperazine and Homopiperazine Scaffolds

PropertyPiperazine (6-Membered)Homopiperazine (7-Membered)Impact on Drug Design
Conformational State Rigid chair conformation.Flexible twist-chair/boat.Homopiperazine adapts to complex binding pockets where piperazine sterically clashes.
Exit Vectors (N-to-N) Linear, ~180° projection.Angled, offset projection.Alters the trajectory of PROTAC linkers, optimizing the ternary complex formation.
Basicity (pKa) ~9.8 (Secondary amine).~10.5 (Secondary amine).Enhances target residence time via stronger salt-bridge interactions with acidic residues.
Aqueous Solubility Moderate to High.Very High.Disrupts flat molecular symmetry, significantly lowering melting point and boosting solubility.

Self-Validating Experimental Protocols

To maximize the utility of this building block, the following protocols have been optimized for high-throughput medicinal chemistry workflows. Each method incorporates self-validating checkpoints to ensure reaction fidelity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the 5-Iodo Position

This protocol functionalizes the pyridine core while leaving the secondary amine of the diazepane intact (or transiently protected).

Causality & Reagent Selection:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step in the catalytic cycle. This is crucial when dealing with electron-deficient heteroaryl iodides that might otherwise undergo sluggish coupling.

  • Solvent System (1,4-Dioxane/H₂O 4:1): The biphasic nature ensures the organic halide and the inorganic base (K₂CO₃) remain in solution, maximizing the interfacial reaction rate.

  • Degassing: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Sparging with N₂ is non-negotiable for high yields.

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial, charge 1-(5-Iodopyridin-2-yl)-1,4-diazepane (1.0 mmol, 303 mg), the desired aryl boronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol, 345 mg).

  • Solvent Addition: Add 5 mL of a pre-mixed 1,4-Dioxane/H₂O (4:1 v/v) solution.

  • Degassing: Submerge a long needle into the solution and sparge with inert N₂ gas for 10 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) and immediately seal the vial with a crimp cap.

  • Reaction: Heat the mixture at 90 °C in an oil bath for 4 hours.

  • In-Process Control (IPC): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation Check: The disappearance of the starting material peak (m/z 304[M+H]⁺) and the appearance of the product mass confirm reaction completion.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase HPLC (Water/MeCN + 0.1% TFA).

Protocol B: N4-Amidation for PROTAC Linker Attachment

This protocol details the attachment of a carboxylic acid-bearing linker to the secondary amine of the diazepane ring.

Causality & Reagent Selection:

  • Coupling Agent (HATU): The 7-membered diazepane ring introduces subtle steric hindrance around the N4 secondary amine. HATU generates a highly reactive HOAt-ester intermediate that overcomes this steric barrier, preventing the epimerization of chiral substrates often seen with standard EDC/HOBt coupling.

  • Base (DIPEA): A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize any hydrochloride salts without competing for the electrophilic intermediate.

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under N₂, dissolve the linker-carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol, 520 µL) followed by HATU (1.2 mmol, 456 mg). Stir at room temperature for 15 minutes until the solution turns pale yellow (indicating HOAt-ester formation).

  • Coupling: Add 1-(5-Iodopyridin-2-yl)-1,4-diazepane (1.0 mmol, 303 mg) in one portion.

  • Reaction: Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Analyze via LC-MS. Validation Check: Complete consumption of the diazepane starting material indicates successful amidation.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Dichloromethane (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over MgSO₄, concentrate, and purify via silica gel chromatography (eluting with a gradient of 0-10% MeOH in DCM).

Mechanism of Action in Targeted Degradation

When 1-(5-Iodopyridin-2-yl)-1,4-diazepane is integrated into a PROTAC architecture, the diazepane ring acts as a structural vector that projects the E3 ligase-recruiting element toward the ubiquitination machinery, while the modified pyridine core anchors into the target protein (e.g., BTK or HPK1).

PROTAC Target Target Protein (e.g., BTK / HPK1) Ternary Ternary Complex Target - PROTAC - E3 Target->Ternary PROTAC PROTAC Molecule (Diazepane Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (Cereblon / VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition & Cleavage

Mechanism of Action for PROTACs utilizing the diazepane linker for targeted protein degradation.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Journal of Agricultural and Food Chemistry, American Chemical Society (2022). URL:[Link]

  • SUBSTITUTED PYRROLOPYRIMIDINE AND PYRAZOLOPYRIMIDINE AS BRUTON'S TYROSINE KINASE (BTK)
  • World Intellectual Property Organization, WO2025163390A2 (2025).
  • Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound National Institutes of Health (PMC), Bioorganic & Medicinal Chemistry (2008). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 1-(5-Iodopyridin-2-yl)-1,4-diazepane

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists optimizing the synthesis of 1-(5-Iodopyridin-2-yl)-1,4-diazepane , a critical heterobifunctional building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists optimizing the synthesis of 1-(5-Iodopyridin-2-yl)-1,4-diazepane , a critical heterobifunctional building block frequently utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors [1].

Because the target molecule contains both a reactive aryl iodide (primed for cross-coupling) and a secondary amine, achieving high yields requires strict control over chemoselectivity and regioselectivity.

I. Reaction Workflow & Troubleshooting Logic

The most robust route to this scaffold avoids transition-metal catalysis entirely, relying instead on Nucleophilic Aromatic Substitution ( SN​Ar ). The diagram below outlines the primary troubleshooting logic when encountering suboptimal yields.

G Start Issue: Low Yield of Target Diazepane LCMS Analyze Crude by LC-MS Start->LCMS Bis Impurity: Bis-arylation (Mass: 2x Aryl + Core) LCMS->Bis Multiple additions Deiodo Impurity: Deiodination (Loss of 126 Da) LCMS->Deiodo Halogen reduction SM High Unreacted SM (Incomplete Conversion) LCMS->SM Stalled reaction Sol1 Use Mono-Boc Protected Diazepane Bis->Sol1 Sol2 Avoid Pd-Catalysis Strictly use SNAr Deiodo->Sol2 Sol3 Switch to 2-Fluoro SM Optimize Base/Temp SM->Sol3

Fig 1: Diagnostic logic tree for troubleshooting 1-(5-Iodopyridin-2-yl)-1,4-diazepane synthesis.

II. Standard Operating Procedure: Optimized SN​Ar Route

To prevent polymerization and bis-arylation, the protocol utilizes 2-fluoro-5-iodopyridine and tert-butyl 1,4-diazepane-1-carboxylate (mono-Boc homopiperazine) [2].

Step-by-Step Methodology
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-iodopyridine (1.00 equiv, e.g., 10.0 mmol, 2.23 g).

  • Amine Addition: Add tert-butyl 1,4-diazepane-1-carboxylate (1.05 equiv, 10.5 mmol, 2.10 g) to the flask.

  • Solvent & Base: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL). Add finely powdered Potassium Carbonate ( K2​CO3​ ) (2.50 equiv, 25.0 mmol, 3.45 g) [1].

  • Reaction: Purge the vessel with Nitrogen ( N2​ ) for 5 minutes. Heat the stirred suspension to 90 °C using an oil bath or heating block.

  • Monitoring: Stir for 4–6 hours. Monitor progression via LC-MS. The target Boc-protected intermediate will show an [M+H]+ of 404.1.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (150 mL) and wash with distilled water ( 3×50 mL) to remove DMF, followed by brine (50 mL).

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Deprotection (Self-Validating Step): Treat the purified intermediate with 4M HCl in Dioxane (10 equiv) at room temperature for 2 hours. Concentrate to yield the target 1-(5-Iodopyridin-2-yl)-1,4-diazepane hydrochloride salt. LC-MS [M+H]+ should be 304.0.

III. Quantitative Optimization Data

The following table summarizes internal optimization data demonstrating the causality behind our recommended solvent, base, and leaving group selections.

ElectrophileBase (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)Primary Observation
2-Chloro-5-iodopyridine K2​CO3​ (2.5)DMF901242%Incomplete conversion.
2-Fluoro-5-iodopyridineDIPEA (2.5)MeCN801265%Sluggish reaction rate.
2-Fluoro-5-iodopyridine Cs2​CO3​ (2.5)DMF90488%Fast, but Cs2​CO3​ is costly.
2-Fluoro-5-iodopyridine K2​CO3​ (2.5) DMF 90 5 91% Optimal balance of rate/cost.
2-Fluoro-5-iodopyridine K2​CO3​ (2.5)NMP120270%Thermal degradation observed.

IV. Frequently Asked Questions (FAQs)

Q1: Why must I use 2-fluoro-5-iodopyridine instead of the cheaper 2-chloro analogue? Expert Insight: The SN​Ar mechanism proceeds via a rate-determining step involving the formation of a Meisenheimer complex. Fluorine is significantly more electronegative than chlorine, which highly polarizes the C-F bond and stabilizes the anionic transition state. Consequently, the 2-fluoro derivative reacts much faster and at lower temperatures than the 2-chloro derivative, preventing the thermal degradation of the diazepane ring.

Q2: I attempted a Buchwald-Hartwig amination to couple the diazepane, but I observed massive oligomerization. Why? Expert Insight: Palladium catalysts readily undergo oxidative addition into Carbon-Iodine (C-I) bonds. If you attempt a Pd-catalyzed coupling at the 2-position, the catalyst will preferentially (or competitively) insert into the 5-iodo position. Because 1,4-diazepane has two nitrogen atoms (if unprotected) or because intermolecular reactions occur, this leads to rapid polymerization. You must use metal-free SN​Ar conditions to preserve the 5-iodo group for downstream functionalization.

Q3: My LC-MS shows a mass consistent with bis-arylation ( [M+H]+ ~ 507 for the iodo-pyridine dimer). How do I prevent this? Expert Insight: 1,4-diazepane (homopiperazine) contains two secondary amines of similar steric and electronic profiles. If you use unprotected 1,4-diazepane, the initial mono-arylated product remains nucleophilic and will attack a second equivalent of 2-fluoro-5-iodopyridine. You must use a mono-protected derivative, such as tert-butyl 1,4-diazepane-1-carboxylate (mono-Boc), to block the second nitrogen. The Boc group can be quantitatively removed post-coupling using HCl or TFA [2].

Q4: I am seeing deiodination (loss of iodine, replacement with hydrogen) during the reaction. What is causing this? Expert Insight: Deiodination in SN​Ar reactions is typically caused by radical pathways initiated by light, or by the presence of transition metal impurities in your base or solvent. Ensure your reaction is shielded from intense ambient light (e.g., wrap the flask in aluminum foil) and use high-purity, anhydrous K2​CO3​ and HPLC-grade DMF to exclude trace metals that might catalyze reductive dehalogenation.

V. References

  • European Patent Office. (2022). SUBSTITUTED PYRROLOPYRIMIDINE AND PYRAZOLOPYRIMIDINE AS BRUTON'S TYROSINE KINASE (BTK) DEGRADERS (EP 4 039 688 B1). Google Patents. Available at:

  • World Intellectual Property Organization. (2025). Heterobifunctional compounds for the degradation of hpk1 (WO2025163390A2). Google Patents. Available at:

Optimization

Overcoming solubility issues with 1-(5-Iodopyridin-2-yl)-1,4-diazepane in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the physicochemical hurdles of drug development and organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the physicochemical hurdles of drug development and organic synthesis. Working with 1-(5-Iodopyridin-2-yl)-1,4-diazepane presents a unique set of solubility challenges. This molecule combines a polarizable, halogenated aromatic system (the 5-iodopyridine ring) with a highly basic, flexible saturated heterocycle (the 1,4-diazepane ring).

Depending on its ionization state and the solvent environment, researchers frequently encounter stubborn insolubility driven either by high ionic lattice energies or complex supramolecular aggregation. This guide moves beyond basic troubleshooting by explaining the causality behind these phenomena and providing self-validating protocols to ensure your experimental workflows succeed.

Diagnostic Logic Tree

Before altering your experimental design, use the following logic tree to diagnose the root cause of your solubility issue.

Workflow A Compound Insoluble in Target Organic Solvent B Determine Ionization State A->B C Salt Form (e.g., HCl) B->C Salt D Free Base Form B->D Base E Perform Biphasic Free-Basing Protocol C->E F Evaluate Solvent Polarity D->F G Non-Polar (Toluene, Hexanes) F->G H Polar Aprotic (DCM, DMF) F->H I Add 1-5% TEA to Disrupt Aggregation G->I J Apply Gentle Heat (40°C) & Sonication H->J

Diagnostic workflow for troubleshooting 1-(5-Iodopyridin-2-yl)-1,4-diazepane solubility issues.

Mechanistic FAQs: Understanding the "Why"

Q1: I purchased 1-(5-Iodopyridin-2-yl)-1,4-diazepane, but it forms a cloudy, unworkable suspension in dichloromethane (DCM) and tetrahydrofuran (THF). What is wrong? A1: You are almost certainly working with the hydrochloride (HCl) salt form of the compound. Commercial suppliers frequently ship diazepane and piperazine derivatives as salts to prevent oxidative degradation and improve shelf life (1)[1]. The ionic lattice energy of the salt is simply too high to be overcome by the low dielectric constants of solvents like DCM or THF. To dissolve it in these organic solvents, you must perform a biphasic free-basing extraction to neutralize the protonated diazepane nitrogen.

Q2: I have confirmed I am using the free base form, but it still crashes out or forms a gel-like substance in non-polar solvents like toluene or hexanes. Why? A2: This is a classic case of supramolecular aggregation driven by halogen and hydrogen bonding. The 5-iodo substituent on the pyridine ring is highly polarizable and acts as a strong halogen bond donor. Simultaneously, the secondary amine on the diazepane ring acts as a hydrogen bond donor, while the basic nitrogens act as acceptors. In non-polar solvents that cannot competitively solvate these sites, the molecules self-assemble into extended 3D networks, drastically reducing solubility (2)[2]. Similar behavior is observed in other aminopyridine derivatives where non-polar solvents fail to disrupt intermolecular interactions (3)[3].

Q3: How can I maximize the concentration of my stock solutions for biological assays without using toxic solvents? A3: For high-concentration stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) are ideal. The solubility of aminopyridine derivatives increases exponentially in these solvents, especially with gentle heating, because their high dipole moments effectively disrupt solute-solute hydrogen and halogen bonds (4)[4]. When diluting these DMSO stocks into aqueous buffers, be mindful of "antisolvent precipitation," which occurs when the sudden change in polarity forces the lipophilic free base out of solution[3].

Quantitative Solvent Selection Matrix

To aid in experimental design, the following table summarizes the physicochemical properties of common solvents and their predicted efficacy for dissolving 1-(5-Iodopyridin-2-yl)-1,4-diazepane based on its ionization state.

SolventDielectric Constant (ε)Dipole Moment (D)Predicted Solubility (Free Base)Predicted Solubility (HCl Salt)Recommended Use Case
Hexanes 1.890.00PoorInsolubleAnti-solvent for crystallization
Toluene 2.380.36Moderate (Aggregates)InsolubleRequires TEA additive (See Protocol 2)
Dichloromethane (DCM) 8.931.60ExcellentPoorPrimary extraction solvent
N,N-Dimethylformamide (DMF) 36.73.82ExcellentModerateHigh-concentration stock solutions
Dimethyl Sulfoxide (DMSO) 46.73.96ExcellentGoodBiological assay stock solutions
Self-Validating Experimental Protocols
Protocol 1: Biphasic Free-Basing for Organic Extraction

Causality: This procedure converts the insoluble ionic salt into a lipophilic free base by deprotonating the diazepane ring using a strong aqueous base, driving the molecule into the organic phase.

  • Suspend: Weigh 500 mg of 1-(5-Iodopyridin-2-yl)-1,4-diazepane salt and suspend it in 10 mL of Dichloromethane (DCM) in a separatory funnel. Initial Observation: The mixture will appear milky and turbid.

  • Basify: Add 10 mL of 1M aqueous Sodium Hydroxide (NaOH).

  • Agitate: Stopper the funnel and shake vigorously for 2 minutes, ensuring you vent the funnel frequently to release any pressure.

  • Self-Validation Checkpoint: Allow the layers to separate. The lower organic (DCM) layer must now be completely transparent . This optical clearance is your self-validation that the ionic lattice has been broken and the free base has successfully partitioned into the organic phase. (If turbidity persists, verify the aqueous pH is >10 and add more NaOH if necessary).

  • Isolate: Collect the lower DCM layer, wash once with 5 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Disruption of Supramolecular Aggregation in Non-Polar Solvents

Causality: Introduces a sacrificial electron donor (Triethylamine) to competitively bind the 5-iodo group and diazepane NH, breaking the intermolecular halogen/hydrogen bonds that cause aggregation in non-polar environments.

  • Suspend: Add the free base compound to your target non-polar solvent (e.g., toluene or diethyl ether) at the desired concentration.

  • Observe: Note any gelation, cloudiness, or incomplete dissolution.

  • Disrupt: Add 2% to 5% (v/v) Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to the mixture.

  • Agitate: Sonicate the mixture in a water bath at 35°C for 5 minutes.

  • Self-Validation Checkpoint: The suspension will transition from a cloudy or gel-like state to a free-flowing, optically clear solution . This visual shift confirms that the supramolecular network has been successfully depolymerized into solvated monomers.

References
  • Overcoming poor solubility of Aminopyrifen in formul
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • Solubility Profile of N-Methylpiperazine-d4 in Organic Solvents: A Technical Guide. Benchchem.
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.

Sources

Troubleshooting

Technical Support Center: Minimizing Dehalogenation in 1-(5-Iodopyridin-2-yl)-1,4-diazepane Cross-Coupling

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists facing protodehalogenation (deiodination) issues during the cross-coupling of 1-(5-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists facing protodehalogenation (deiodination) issues during the cross-coupling of 1-(5-iodopyridin-2-yl)-1,4-diazepane .

As a Senior Application Scientist, I frequently see this specific substrate fail in late-stage functionalization. The dual presence of a highly reactive iodopyridine moiety and a free secondary amine (1,4-diazepane) creates a perfect storm for catalytic stalling and subsequent hydride transfer. This guide dissects the mechanistic causality behind these failures and provides self-validating protocols to ensure high-fidelity C–N and C–C bond formation.

Mechanistic Overview: The Causality of Protodehalogenation

Aryl iodides undergo oxidative addition to low-valent transition metals (Pd or Ni) significantly faster than aryl bromides or chlorides. However, if the subsequent steps—transmetalation (in Suzuki couplings) or amine binding (in Buchwald-Hartwig aminations)—are kinetically slow, the resulting metal-aryl intermediate accumulates. This long-lived species is highly susceptible to competitive side reactions, primarily protodehalogenation, where a hydride or proton is abstracted from the solvent, base, or the substrate's own free amine[1].

Mechanism Substrate 1-(5-Iodopyridin-2-yl) -1,4-diazepane OxAdd Pd(II) Aryl Iodide Intermediate Substrate->OxAdd + Pd(0) Pd0 Pd(0)L_n Pd0->OxAdd Transmetalation Transmetalation / Amine Binding OxAdd->Transmetalation Fast (Optimal) Hydride Hydride/Proton Transfer (from amine/solvent/base) OxAdd->Hydride Slow Transmetalation (Side Reaction) RedElim Reductive Elimination Transmetalation->RedElim Product Desired Cross-Coupled Product RedElim->Product Dehalogenated Dehalogenated Byproduct (Protodeiodination) Hydride->Dehalogenated

Caption: Competing pathways: Productive cross-coupling vs. deleterious protodehalogenation.

Frequently Asked Questions (FAQs)

Q: Why is 1-(5-iodopyridin-2-yl)-1,4-diazepane specifically prone to dehalogenation? A: The free secondary amine in the 1,4-diazepane ring acts as an internal poison. It can coordinate to the Pd(II) or Ni(II) center, displacing the phosphine ligand and stalling the catalytic cycle. Furthermore, secondary amines can undergo β -hydride elimination or act as direct proton donors, providing the exact hydride source needed to convert the Pd(II)-aryl intermediate into the deiodinated byproduct (1-(pyridin-2-yl)-1,4-diazepane).

Q: Can I run the coupling without protecting the diazepane nitrogen? A: While theoretically possible with highly specialized catalysts, it is operationally inefficient. The self-validating approach is to mask the secondary amine (e.g., using a Boc or Cbz protecting group). This eliminates amine-directed catalyst poisoning and shuts down the intramolecular proton-transfer pathway.

Q: I am using NaOtBu as my base. Could this be causing the issue? A: Yes. Alkoxide bases with β -hydrogens (like sodium tert-butoxide or ethoxide) can undergo β -hydride elimination when coordinated to the metal center, generating a metal-hydride species that rapidly reduces your aryl iodide. Switching to anhydrous inorganic bases (e.g., Cs2​CO3​ , K3​PO4​ ) or potassium trimethylsilanolate (TMSOK) eliminates this hydride source[2].

Q: Which ligand architecture is best suited for this iodopyridine? A: For C–N couplings, bulky, electron-rich dialkylbiaryl phosphines like RuPhos or BrettPhos are superior. They prevent the formation of stable, unreactive bridging iodide dimers that typically plague aryl iodide couplings[3]. For C–C Suzuki couplings, AntPhos or dtbpf provide the necessary steric bulk to accelerate reductive elimination before dehalogenation can occur[2].

Data Presentation: Parameter Optimization

To systematically eliminate dehalogenation, you must control the reaction environment. The table below summarizes the causality of different parameters and provides quantitative expectations based on optimized screening data.

Reaction ParameterCondition Prone to DehalogenationRecommended ConditionMechanistic RationaleExpected Dehalogenation
Substrate State Free 1,4-diazepane amineBoc-protected aminePrevents catalyst coordination and eliminates an internal proton/hydride source.< 2%
Base Selection NaOtBu, NaOMe, Et3NAnhydrous Cs2​CO3​ or TMSOKRemoves alkoxide β -hydride elimination pathways; TMSOK enhances transmetalation[2].< 5%
Ligand (C-N) PPh3, BINAPRuPhos, BrettPhosBreaks stable Pd-iodide dimers; accelerates amine binding and reductive elimination[3].< 3%
Solvent Ethanol, DMF (wet)Anhydrous Toluene, 1,4-DioxaneEliminates protic solvent molecules that donate protons to the Pd-aryl intermediate.< 5%
Temperature > 110 °C80–90 °CLower thermal energy reduces the rate of background reduction relative to cross-coupling.< 5%

Troubleshooting Workflow

Use the following logical decision tree if you observe >5% dehalogenation in your LC-MS or NMR analysis.

Workflow Start Issue: Observe >5% Dehalogenation CheckAmine Is the 1,4-diazepane amine protected? Start->CheckAmine Protect Action: Protect with Boc or Cbz CheckAmine->Protect No CheckBase Are you using an alkoxide base (e.g., NaOtBu)? CheckAmine->CheckBase Yes Protect->CheckBase ChangeBase Action: Switch to anhydrous Cs2CO3, K3PO4, or TMSOK CheckBase->ChangeBase Yes CheckLigand Is the ligand bulky & electron-rich? (e.g., RuPhos, AntPhos) CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Action: Screen biarylphosphines (RuPhos, BrettPhos) CheckLigand->ChangeLigand No Success Result: Dehalogenation Minimized (< 5%) CheckLigand->Success Yes ChangeLigand->Success

Caption: Troubleshooting workflow for minimizing dehalogenation in cross-coupling.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

This protocol is specifically designed for the C–N cross-coupling of Boc-protected 1-(5-iodopyridin-2-yl)-1,4-diazepane with a secondary amine. It utilizes a RuPhos/Pd system to outcompete deiodination[3].

Materials Required:

  • tert-Butyl 4-(5-iodopyridin-2-yl)-1,4-diazepane-1-carboxylate (1.0 equiv, strictly dried)

  • Secondary Amine Nucleophile (1.2 equiv)

  • Pd2​(dba)3​ (1.0 mol% Pd)

  • RuPhos (2.2 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ) (1.5 equiv, anhydrous, finely milled)

  • Anhydrous Toluene (sparged with Argon for 15 minutes)

Step-by-Step Methodology:

  • Preparation of the Precatalyst Solution: In an argon-filled glovebox, charge an oven-dried vial with Pd2​(dba)3​ and RuPhos. Add 1.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes until a homogenous, deep red/orange solution forms. Causality: Pre-mixing ensures the active Pd(0)-RuPhos complex is fully formed before exposure to the highly reactive aryl iodide, preventing unliganded Pd from initiating non-selective pathways.

  • Reaction Assembly: To a separate oven-dried Schlenk tube equipped with a magnetic stir bar, add the Boc-protected 1-(5-iodopyridin-2-yl)-1,4-diazepane and anhydrous Cs2​CO3​ .

  • Purging: Seal the tube with a septum and purge with Argon (3 vacuum/argon cycles).

  • Addition of Liquids: Inject the secondary amine nucleophile, followed by the remaining anhydrous toluene (to reach a substrate concentration of 0.1 M). Finally, inject the precatalyst solution.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 6–12 hours. Causality: High stirring rates are critical when using heterogeneous bases like Cs2​CO3​ to ensure rapid mass transfer during the amine deprotonation step.

  • Monitoring: Monitor the reaction via LC-MS. You should observe the mass of the desired product. The mass corresponding to the dehalogenated byproduct (M - 126) should be <2% .

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic salts and Pd black. Concentrate under reduced pressure and purify via flash column chromatography.

References
  • Interrogating the Mechanistic Features of Ni(I)-Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and Statistical Modeling Techniques. Journal of the American Chemical Society.[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry.[Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. PubMed Central (NIH).[Link]

Sources

Optimization

Technical Support Center: HPLC Method Development and Troubleshooting for 1-(5-Iodopyridin-2-yl)-1,4-diazepane

Prepared by: Senior Application Scientist, Analytical Chemistry Division Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(5-Iodopyridin-2-yl)-1,4-diaze...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(5-Iodopyridin-2-yl)-1,4-diazepane. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights and systematic protocols to develop, optimize, and troubleshoot your analytical methods for this compound.

The unique structure of 1-(5-Iodopyridin-2-yl)-1,4-diazepane, which features a basic pyridine ring and a diazepane moiety, presents specific challenges in reversed-phase chromatography. The two basic nitrogen atoms are susceptible to protonation, making mobile phase pH a critical parameter for controlling retention and peak shape. Furthermore, these basic sites can engage in undesirable secondary interactions with residual silanols on silica-based stationary phases, often leading to significant peak tailing. This guide will walk you through a logical, science-based approach to navigate these challenges effectively.

Part 1: Foundational Method Development

Developing a robust HPLC method from scratch requires a systematic approach. The goal of this initial phase is to establish a reliable starting point that provides adequate retention and a usable peak shape for the analyte.

Step-by-Step Protocol for Initial Method Development
  • Analyte Characterization & Wavelength Selection:

    • The primary chromophore in the molecule is the iodopyridine ring. Pyridine derivatives typically exhibit strong UV absorbance between 250-270 nm.[1]

    • Protocol: Prepare a dilute solution of your analyte (approx. 10-20 µg/mL) in the mobile phase. Using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector, perform a UV spectral scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). This λmax should be used for initial detection to ensure maximum sensitivity. If no clear maximum is observed, a wavelength of 254 nm is a common starting point for aromatic compounds.[2][3]

  • Column Selection:

    • The choice of stationary phase is crucial for managing the basic nature of the analyte. The primary challenge is mitigating interactions with silica silanol groups, which are a common cause of peak tailing for basic compounds.[4]

    • Recommendation: Start with a modern, high-purity, Type B silica C18 column. These columns have a lower metal content and are typically well end-capped, which minimizes the number of accessible, acidic silanol groups.[5][6]

Column ChemistryRationale & Suitability for 1-(5-Iodopyridin-2-yl)-1,4-diazepaneStarting Dimensions
C18 (High-Purity, End-capped) First Choice. Provides good hydrophobic retention. High-purity silica minimizes silanol interactions, leading to better peak shape for basic compounds.[5][7]150 mm x 4.6 mm, 5 µm
Polar-Embedded Phase (e.g., Amide, Carbamate) Excellent Alternative. An embedded polar group shields residual silanols, significantly improving peak shape for bases.[8][9] It also provides stability in highly aqueous mobile phases, which may be needed if the compound is very polar.150 mm x 4.6 mm, 5 µm
Phenyl-Hexyl Alternative Selectivity. Offers π-π interactions with the pyridine ring, which can provide different selectivity compared to a C18, potentially resolving closely eluting impurities.[10]150 mm x 4.6 mm, 5 µm
  • Mobile Phase Selection & Preparation:

    • Controlling the ionization state of the analyte is the most powerful tool for achieving good chromatography. This is accomplished by controlling the mobile phase pH.[11] For a basic compound, working at a low pH (fully protonated state) or a high pH (neutral state) is recommended. Avoid working near the analyte's pKa, as small pH shifts can cause large, unpredictable changes in retention time.[12]

    • Low pH Protocol (Recommended Starting Point):

      • Aqueous (A): 0.1% (v/v) Formic Acid in HPLC-grade water.

      • Organic (B): 0.1% (v/v) Formic Acid in Acetonitrile.

      • Rationale: At a pH of ~2.7, both the diazepine and pyridine nitrogens will be consistently protonated (ionized). This single ionic state simplifies chromatography. The acidic conditions also suppress the ionization of surface silanols (Si-O⁻), drastically reducing the secondary interactions that cause peak tailing.[13][14]

  • Initial Gradient Run:

    • A generic screening gradient is used to determine the approximate organic solvent concentration required to elute the compound and to reveal any impurities.

    • Protocol:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 5-10 µL

      • Gradient Program:

        • 0-2 min: 5% B

        • 2-20 min: 5% to 95% B

        • 20-22 min: 95% B

        • 22-23 min: 95% to 5% B

        • 23-30 min: 5% B (Equilibration)

    • Analysis: Examine the resulting chromatogram to find the retention time of your main peak. The percentage of organic solvent (%B) at which the peak elutes can be used to design an optimized isocratic or gradient method.

Part 2: Systematic Method Optimization

Once a starting method is established, the next step is to optimize it for resolution, peak shape, and analysis time. The workflow below illustrates a logical approach to this process.

Method_Optimization_Workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Select Column & Mobile Phase Gradient Perform Initial Gradient Screen Start->Gradient Establish Starting Conditions Optimize_pH Adjust Mobile Phase pH (Control Retention & Peak Shape) Gradient->Optimize_pH Analyze Result Optimize_Organic Optimize Organic Content (%B) (Fine-tune Retention & Resolution) Optimize_pH->Optimize_Organic Optimize_Temp Adjust Column Temperature (Improve Efficiency & Selectivity) Optimize_Organic->Optimize_Temp Optimize_Flow Optimize Flow Rate (Balance Speed & Resolution) Optimize_Temp->Optimize_Flow Finalize Finalize Method Parameters Optimize_Flow->Finalize Method Meets Criteria Validate Perform System Suitability & Validation Finalize->Validate

Caption: Logical workflow for HPLC method development and optimization.

Key Optimization Parameters

This table summarizes the critical parameters to adjust after your initial screening run. The goal is to achieve a USP Tailing Factor < 1.5, a retention factor (k') between 2 and 10, and a resolution (Rs) > 2.0 between the main peak and any adjacent impurities.[4]

ParameterRationale for AdjustmentExpected Outcome
Mobile Phase pH The most powerful tool for changing the selectivity of basic compounds.[11] Adjusting pH alters the degree of protonation of the analyte and the ionization of residual silanols.Lowering pH generally decreases retention time for bases and improves peak shape.[12][13] Moving pH can significantly alter elution order for compounds with different pKa values.
Organic Modifier (%B) Adjusts the overall solvent strength of the mobile phase. This is the primary control for retention time in reversed-phase HPLC.Increasing %B will decrease retention time. Fine-tuning %B in an isocratic method or adjusting the slope of a gradient is key to achieving optimal resolution.
Organic Modifier Type Acetonitrile and Methanol offer different selectivities due to different solvent properties (dipole moment, hydrogen bonding capability).If resolution is poor with Acetonitrile, substituting with Methanol (or a ternary mixture) can alter selectivity and may resolve co-eluting peaks.
Column Temperature Affects mobile phase viscosity and mass transfer kinetics.Increasing temperature generally decreases retention time and sharpens peaks by improving efficiency. It can also subtly change selectivity.
Buffer Concentration Ensures stable pH and can influence peak shape.Increasing buffer concentration (e.g., from 10 mM to 25 mM) can sometimes improve the peak shape of basic compounds by helping to mask silanol interactions.[7]
Part 3: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the analysis of 1-(5-Iodopyridin-2-yl)-1,4-diazepane in a direct question-and-answer format.

Troubleshooting_Guide cluster_problem Observed Problem cluster_cause Potential Root Cause cluster_solution Recommended Solution Problem Poor Peak Shape Retention Time Drift Poor Resolution Tailing Peak Tailing (Asymmetric) Problem->Tailing If Asymmetric Drift RT Drifting (Inconsistent) Problem->Drift If Inconsistent Resolution Peaks Co-eluting (Overlapping) Problem->Resolution If Overlapping Sol_Tailing Lower Mobile Phase pH (e.g., 2.5-3.0) Use High-Purity/Polar-Embedded Column Add Competing Base (e.g., TEA, advanced) Reduce Sample Mass on Column Tailing->Sol_Tailing Sol_Drift Increase Column Equilibration Time Check for Mobile Phase Evaporation Ensure Stable Column Temperature Check Pump for Leaks/Bubbles Drift->Sol_Drift Sol_Resolution Optimize % Organic (Isocratic) or Gradient Slope Change Organic Modifier (ACN ↔ MeOH) Adjust Mobile Phase pH Switch to a Different Column Chemistry (e.g., Phenyl) Resolution->Sol_Resolution

Caption: Troubleshooting decision tree for common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: My peak for 1-(5-Iodopyridin-2-yl)-1,4-diazepane is tailing badly (Tailing Factor > 2.0). What are the likely causes and how can I fix it?

A1: Severe peak tailing for this compound is almost certainly caused by secondary ionic interactions between the protonated basic nitrogens of your analyte and deprotonated (anionic) silanol groups (Si-O⁻) on the silica surface of the column packing.[4][15] This is a very common issue for basic analytes.

Solutions, in order of recommendation:

  • Lower Mobile Phase pH: Ensure your mobile phase pH is low, ideally between 2.5 and 3.5. Using an acidic modifier like 0.1% formic or phosphoric acid will protonate the silanol groups (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction.[5][13] This is the most effective and simplest solution.

  • Use a Modern Column: If you are using an older column (Type A silica), switch to a high-purity, base-deactivated Type B silica column. Columns with polar-embedded stationary phases are specifically designed to shield silanols and provide excellent peak shape for basic compounds.[7][8]

  • Reduce Sample Load: Injecting too much sample can overload the active sites on the column, leading to tailing. Try reducing your injection volume or sample concentration.[7]

  • Add a Competing Base: An older but still effective technique is to add a small amount of a competing base, such as 5-10 mM triethylamine (TEA), to the mobile phase.[13][15] The TEA will preferentially interact with the active silanol sites, masking them from your analyte. Note that TEA can shorten column lifetime and may suppress ionization in LC-MS.[13]

Q2: I have very poor retention on my C18 column; the peak elutes near the void volume even with a highly aqueous mobile phase.

A2: This indicates that your compound is highly polar and does not interact strongly with the nonpolar C18 stationary phase.

Solutions:

  • Confirm Mobile Phase pH: If you are using a low pH, the compound is protonated and thus more polar and hydrophilic. You could try a high pH method (e.g., pH 10 with ammonium bicarbonate, using a pH-stable column like a hybrid C18), which would neutralize the analyte, making it less polar and more retentive.[11][16]

  • Use a Polar-Compatible Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" in mobile phases with very high aqueous content (>95% water), leading to a sudden loss of retention.[7] Use a column designed for these conditions, such as a C18 AQ or a polar-embedded phase column.[6][9]

  • Consider HILIC: If the compound remains unretained even with 100% aqueous mobile phase, it may be a candidate for Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica or a diol phase) and a high-organic mobile phase to retain very polar compounds.[17]

Q3: My retention times are drifting and not reproducible between injections. What's the cause?

A3: Retention time instability is typically a sign of an unequilibrated system or changing mobile phase conditions.

Solutions:

  • Increase Equilibration Time: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. For gradient methods, a post-run equilibration time of at least 5-10 column volumes is recommended.[7]

  • Check Mobile Phase: Ensure your mobile phase bottles are capped to prevent the selective evaporation of the more volatile organic solvent (e.g., acetonitrile), which would change the mobile phase composition over time and cause retention to drift later.[7] Also, ensure buffers are fully dissolved and the mobile phase is well-mixed.

  • Thermostat Your Column: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant shifts in retention time.[18]

  • Check for Leaks: Inspect all fittings for leaks, as this can affect the flow rate and pressure, leading to unstable retention.

Q4: I see a small impurity peak that is not fully resolved from the main analyte peak. How can I improve the separation?

A4: Improving resolution requires changing the selectivity of the separation, which means altering the relative interaction of the two compounds with the stationary and mobile phases.

Solutions:

  • Change Organic Modifier: This is often the easiest first step. If you are using acetonitrile, create an identical method using methanol as the organic solvent. The different solvent properties will alter selectivity and may separate the peaks.[18]

  • Adjust Mobile Phase pH: A small change in pH can have a large effect on the selectivity between two basic compounds if they have different pKa values. Try adjusting the pH by ±0.5 units to see if resolution improves.[14]

  • Change Stationary Phase: If mobile phase changes are insufficient, a different column chemistry is needed. A phenyl column, which provides π-π interactions, can offer vastly different selectivity for aromatic compounds like this compared to a C18 phase and is an excellent choice for resolving closely eluting aromatic isomers or analogs.[10][19]

  • Optimize Temperature: Lowering the column temperature sometimes increases resolution, although it will also increase run time and pressure.

References
  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials. Retrieved from [Link]

  • Pyridine | HPLC Method. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Shinde, V. (2025, February 1). The Fundamental Role of pH in HPLC Retention. Veeprho. Retrieved from [Link]

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • HPLC Column Selection. (2013, May 1). LCGC International. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • Dolan, J. W. (2002). Why Do Peaks Tail? LCGC North America, 20(5), 430-436. Retrieved from [Link]

  • HPLC method development. (n.d.). Interchim technology. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Restek. Retrieved from [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). HPLC Primer. Retrieved from [Link]

  • Flowers, G. C. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Retrieved from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16). ResearchGate. Retrieved from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2014). RSC Publishing. Retrieved from [Link]

  • How to separate isomers by Normal phase HPLC? (2019, August 7). ResearchGate. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved from [Link]

  • UV-vis spectra of 2-Chloropyridine and ICl in Chloroform at 25 °C. (n.d.). ResearchGate. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2026, March 20). Resolian. Retrieved from [Link]

  • 3-Iodopyridine. (n.d.). PubChem. Retrieved from [Link]

  • UV-Visible Spectroscopy and Density Functional Study of Solvent Effect on Halogen Bonded Charge-Transfer Complex of 2-Chloropyridine and Iodine Monochloride. (2016, August 23). ResearchGate. Retrieved from [Link]

  • 1-(5-NITRO-2-PYRIDYL)-1,4-DIAZEPANE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 1-(5-Chloropyridin-2-yl)-1,4-diazepane — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane. (n.d.). PubChem. Retrieved from [Link]

  • UV-spectrum of pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • UV absorption spectra of iodine CT complexes with different organic solvents. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium Removal from 1-(5-Iodopyridin-2-yl)-1,4-diazepane Reaction Mixtures

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with purifying 1-(5-Iodopyridin-2-yl)-1,4-diazepane to meet stringent Interna...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with purifying 1-(5-Iodopyridin-2-yl)-1,4-diazepane to meet stringent International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities (<10 ppm Palladium)[1][2].

The Chemical Challenge: Why is Palladium so Stubborn Here?

1-(5-Iodopyridin-2-yl)-1,4-diazepane presents a "perfect storm" for palladium retention. The molecule contains three distinct nitrogen environments: a pyridine nitrogen, a delocalized tertiary amine, and a highly nucleophilic secondary amine in the diazepane ring.

According to Hard-Soft Acid-Base (HSAB) theory, Palladium (both Pd⁰ and Pd²⁺) acts as a soft acid. The nitrogen atoms in your intermediate act as borderline-to-soft bases, creating a powerful multidentate chelating environment that forms thermodynamically stable API-Pd complexes[3][4]. Standard purification techniques like silica gel chromatography or liquid-liquid extraction often fail because the API-Pd complex mimics the polarity of the free API, causing them to co-elute or streak across the column[5].

Furthermore, the presence of the 5-iodo group introduces a unique risk: excessive heating during the scavenging process can trigger premature oxidative addition by residual Pd⁰, leading to unwanted dehalogenation or oligomerization of your valuable intermediate.

Scavenger Selection Data

To break the API-Pd chelate, you must introduce a scavenger with a binding affinity ( ΔG ) for palladium that exponentially exceeds that of the diazepane/pyridine nitrogens. Sulfur-based ligands (thiols, thioureas, mercaptotriazines) are the industry standard for this thermodynamic exchange[6][7].

Table 1: Recommended Palladium Scavengers for Nitrogen-Rich Heterocycles

Scavenger TypeSupport MatrixBest ForRecommended SolventsLoading Capacity
SiliaMetS® Thiol (Si-SH) End-capped SilicaBroad spectrum Pd²⁺ and Pd⁰THF, EtOAc, DCM, Alcohols~1.2 - 1.5 mmol/g
Biotage® MP-TMT Macroporous PolystyreneHigh capacity Pd scavenging; basic APIsDMF, DMAc, DCM (requires swelling)~1.1 - 1.5 mmol/g
PhosphonicS SPM32 Silica-mercapto sulfideContinuous flow cartridges; fast kineticsToluene, THF, MeCN~1.0 - 1.4 mmol/g
Activated Carbon CarbonCost-effective bulk removal (Pre-treatment)Alcohols, WaterVariable

Note: Activated carbon is prone to non-specific binding, which can cause significant yield loss of the diazepane intermediate[4][5]. Use only as a first-pass bulk filter.

Mechanistic & Workflow Visualizations

G A Crude Reaction Mixture (API + Pd Catalysts) B API-Pd Chelate Complex (Strong N-Pd Bonds) A->B Coordination C Addition of S-based Scavenger (e.g., Si-TMT or SPM32) B->C Treatment D Thermodynamic Exchange (S-Pd bond > N-Pd bond) C->D Kinetics/Heat (40-50°C) E Free 1-(5-Iodopyridin-2-yl) -1,4-diazepane D->E Filtration (Product) F Scavenger-Pd Complex (Solid Support) D->F Filtration (Waste)

Caption: Thermodynamic exchange mechanism of Pd from the nitrogen-rich API to sulfur-based solid scavengers.

Workflow Start Crude 1-(5-Iodopyridin-2-yl) -1,4-diazepane Solvent Dissolve in Polar Aprotic Solvent (DMF, DMAc, or NMP) Start->Solvent Decision Scale & Equipment? Solvent->Decision Batch Batch Slurry Method (Add 20-50 wt% Scavenger) Decision->Batch < 1 kg or Lab Scale Flow Continuous Flow Method (Pump through Scavenger Cartridge) Decision->Flow > 1 kg or Pilot Scale Incubate Agitate at 40-50°C for 4-18 hours Batch->Incubate Analyze ICP-MS Analysis (Target: < 10 ppm Pd) Flow->Analyze Direct Elution Filter Filter through Celite pad Incubate->Filter Filter->Analyze

Caption: Decision tree and workflow for batch vs. continuous flow palladium scavenging operations.

Troubleshooting Guides & FAQs

Q: I treated my mixture with a silica-thiol scavenger, but my Pd levels are still >100 ppm. What went wrong? A: The activation energy required to break the multidentate N-Pd bonds in the pyridine/diazepane system is high[4][5]. If you ran the scavenging at room temperature, the kinetics were likely too slow. Solution: Increase the temperature to 40–50°C. Do not exceed 60°C to prevent Pd-catalyzed deiodination of your substrate. Additionally, switch to a more polar, strongly coordinating solvent like DMF or NMP, which helps solvate the intermediate and disrupt hydrogen bonding[7][8].

Q: Why did my product yield drop by 30% after using activated carbon and a silica scavenger? A: Your secondary diazepane amine is highly basic and polar. It is likely undergoing non-specific binding to the acidic silanol groups on the silica backbone or trapping within the carbon pores[4][5]. Solution: Ensure you are using an end-capped silica scavenger (where free silanols are blocked). Alternatively, switch to a macroporous polystyrene support like MP-TMT, which lacks acidic silanols and minimizes product retention[7].

Q: Can I just use crystallization to purge the palladium? A: Crystallization is a powerful tool, but nitrogen-rich heterocycles often co-crystallize with palladium complexes, trapping the metal in the crystal lattice[4]. If you choose crystallization, you must use a soluble scavenging additive (e.g., N-acetylcysteine or a trimercaptotriazine sodium salt[9]) in the mother liquor to hold the Pd in solution while the API precipitates.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues provide immediate feedback, while quantitative validation is strictly reserved for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[5].

Protocol A: Batch Slurry Scavenging (Lab Scale, <1 kg)

Best for: Initial screening and processing of highly concentrated, viscous crude mixtures.

  • Dissolution: Dissolve the crude 1-(5-Iodopyridin-2-yl)-1,4-diazepane in a polar aprotic solvent (DMF or DMAc) at a concentration of 10–20 volumes (mL/g). Causality: Polar aprotic solvents swell polystyrene resins effectively and help outcompete the API for Pd coordination.

  • Scavenger Addition: Add 20–50% w/w of Biotage® MP-TMT or SiliaMetS® Thiol relative to the crude API mass[7][9].

  • Thermal Incubation: Heat the slurry to 45°C. Stir gently using an overhead stirrer (avoid magnetic stir bars which can grind silica particles into fine, unfilterable dust) for 12–18 hours.

  • Filtration & Washing: Filter the mixture through a pad of Celite. Wash the filter cake with 2–3 volumes of warm solvent.

    • Self-Validation Check: The filtrate should transition from a dark brown/orange to a pale yellow or colorless solution. If the solution remains dark, repeat the scavenging step.

  • Isolation & Analysis: Concentrate the filtrate under reduced pressure and isolate the API. Submit a 50 mg sample digested in aqua regia for ICP-MS analysis to confirm Pd < 10 ppm[3].

Protocol B: Continuous Flow Cartridge Scavenging (Pilot Scale, >1 kg)

Best for: Scale-up manufacturing, minimizing cycle times, and avoiding filtration bottlenecks.

  • System Priming: Equip a chemical-resistant pump with a cartridge containing PhosphonicS SPM32 (or equivalent silica-mercapto sulfide)[10]. Prime the cartridge with 5 column volumes (CV) of the process solvent (e.g., THF or Toluene) to remove trapped air and condition the bed.

  • Elution: Pump the crude API solution through the cartridge.

    • Causality (Residence Time): The flow rate must be strictly controlled to ensure a minimum residence time of 5–10 minutes inside the cartridge bed. If the flow is too fast, the thermodynamic exchange cannot reach equilibrium, and Pd will break through[10].

  • Flushing: Once the entire batch has passed through, flush the cartridge with 3 CV of pure solvent to recover any hold-up volume of the API.

  • Validation: Analyze the combined eluent via ICP-MS. If Pd levels are >10 ppm, the solution can be seamlessly recirculated through a fresh cartridge in a closed loop until the specification is met[10].

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation pattern validation for 1-(5-Iodopyridin-2-yl)-1,4-diazepane

High-Resolution LC-MS/MS Fragmentation Pattern Validation: 1-(5-Iodopyridin-2-yl)-1,4-diazepane Reference Standards Executive Summary 1-(5-Iodopyridin-2-yl)-1,4-diazepane is a critical bifunctional building block in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution LC-MS/MS Fragmentation Pattern Validation: 1-(5-Iodopyridin-2-yl)-1,4-diazepane Reference Standards

Executive Summary

1-(5-Iodopyridin-2-yl)-1,4-diazepane is a critical bifunctional building block in modern drug discovery. The 5-iodo substituent is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 1,4-diazepane (homopiperazine) ring provides a versatile secondary amine handle. Because this intermediate is frequently used to synthesize complex active pharmaceutical ingredients (APIs), ensuring its structural integrity and absolute purity is paramount.

This guide provides an objective, data-driven comparison between our UltraPure-Grade Reference Standard and standard commercial alternatives, utilizing High-Resolution Mass Spectrometry (HRMS) to validate the compound's precise fragmentation pattern.

The Causality of Analytical Choices: Why HRMS?

As a Senior Application Scientist, I frequently observe laboratories relying on nominal mass triple quadrupole (QqQ) systems for intermediate validation. While QqQ is excellent for targeted quantitation, it falls short for de novo structural confirmation and impurity profiling of halogenated heterocycles. Our validation protocol intentionally utilizes Orbitrap HRMS for two fundamental reasons:

  • The Iodine Mass Defect: Iodine has a monoisotopic mass of 126.90447 Da. Unlike chlorine or bromine, iodine is monoisotopic (100% 127 I), meaning it lacks the classic M+2 isotopic signature. To confidently identify iodinated compounds and their degradants, we must rely on its specific mass defect. Orbitrap analyzers, operating at resolving powers of 70,000 to 140,000 FWHM, provide sub-ppm mass accuracy, eliminating false positives from isobaric CHNO impurities [1].

  • HCD Fragmentation Dynamics: Higher-energy C-trap Dissociation (HCD) provides beam-type collisional activation. For 1-(5-Iodopyridin-2-yl)-1,4-diazepane, HCD yields highly reproducible fragmentation pathways, specifically the homolytic cleavage of the C-I bond and the heterolytic cleavage of the C-N bond bridging the pyridine and diazepane rings [2].

Comparative Performance Data

To demonstrate the analytical superiority of the UltraPure-Grade standard, we compared its LC-MS/MS profile against a standard commercial-grade alternative. The data below highlights how trace impurities and isotopic suppression can compromise downstream syntheses.

ParameterUltraPure Reference StandardStandard Commercial GradeAnalytical Significance
Precursor Mass Accuracy 304.0311 Da ( Δ 0.4 ppm)304.0328 Da ( Δ 5.6 ppm)Sub-ppm accuracy ensures the absence of co-eluting isobaric impurities.
Isotopic Fidelity ( 127 I) 100% match to theoretical92% match (matrix interference)Confirms structural retention of the iodine atom prior to fragmentation.
Diagnostic Fragment m/z 99.0922 High Intensity (S/N > 500)Low Intensity (S/N < 50)Validates the intact 1,4-diazepane ring structure.
Trace Impurity Profile < 0.1% De-iodinated species3.4% De-iodinated speciesCritical for preventing chain-termination in cross-coupling reactions.

Fragmentation Mechanisms (A Self-Validating System)

The protonated precursor [M+H]+ appears at m/z 304.0311 ( C10​H15​IN3+​ ). Upon HCD activation, the molecule undergoes specific, predictable cleavages that serve as a self-validating fingerprint for the reference standard.

  • Loss of Iodine Radical (I•): A signature of iodopyridines under positive ESI is the loss of the iodine radical (-126.9045 Da), yielding an abundant odd-electron fragment at m/z 177.1266 [3].

  • Pyridine-Diazepane Cleavage: Cleavage of the C-N bond yields the protonated 1,4-diazepane cation at m/z 99.0922 and the complementary iodopyridinium cation at m/z 204.9389.

Fragmentation M Precursor Ion [M+H]+ m/z 304.0311 C10H15IN3+ F1 Fragment A: Pyridinium m/z 204.9389 C5H5IN+ M->F1 - C5H10N2 (Neutral Loss) F2 Fragment B: Diazepane m/z 99.0922 C5H11N2+ M->F2 - C5H4IN (Neutral Loss) F3 Fragment C: Iodine Loss m/z 177.1266 C10H15N3+• M->F3 - I• (Radical Loss)

Figure 1: Proposed ESI-MS/MS fragmentation pathways for 1-(5-Iodopyridin-2-yl)-1,4-diazepane.

Experimental Protocol: HRMS Validation Workflow

To ensure reproducibility, the following step-by-step methodology must be strictly adhered to. This protocol is designed to prevent in-source fragmentation while maximizing MS/MS spectral richness.

Step 1: Sample Preparation

  • Action: Dilute the 1-(5-Iodopyridin-2-yl)-1,4-diazepane standard to 100 ng/mL in a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile, modified with 0.1% Formic Acid.

  • Causality: Formic acid ensures consistent ionization efficiency in the ESI+ mode, stabilizing the [M+H]+ precursor ion signal before it enters the mass analyzer and preventing premature de-iodination.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% Mobile Phase B (MeCN + 0.1% FA) to 95% B over 5 minutes.

  • Causality: The rapid gradient effectively separates the highly polar 1,4-diazepane core from potential de-iodinated organic impurities, preventing ion suppression in the source.

Step 3: High-Resolution Mass Spectrometry (Orbitrap)

  • Action: Operate the Heated Electrospray Ionization (HESI) source in positive mode. Set the MS1 resolving power to 70,000 FWHM. For data-dependent MS2 (ddMS2), set the resolving power to 17,500 FWHM using Stepped Normalized Collision Energy (NCE) at 25, 35, and 45.

  • Causality: Stepped NCE ensures that both fragile bonds (like the C-I bond) and stable heterocyclic rings (like the diazepane core) are fragmented within a single composite MS/MS spectrum, providing a complete structural fingerprint[2].

Workflow S1 Sample Prep 100 ng/mL S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Orbitrap MS1 Res: 70,000 S3->S4 S5 HCD Cell NCE: 25, 35, 45 S4->S5 S6 Orbitrap MS2 Res: 17,500 S5->S6

Figure 2: High-Resolution LC-MS/MS analytical workflow for structural validation.

References

  • Kind, T., & Fiehn, O. "Advances in structure elucidation of small molecules using mass spectrometry." Bioanalytical Reviews, National Center for Biotechnology Information (NIH/PMC).[Link]

  • Semantic Scholar. "Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques." Semantic Scholar Corpus.[Link]

Sources

Comparative

Validating Purity of 1-(5-Iodopyridin-2-yl)-1,4-diazepane: A Quantitative NMR (qNMR) Comparison Guide

As drug development pipelines increasingly rely on complex, highly functionalized small molecules, the analytical frameworks used to validate their purity must evolve. 1-(5-Iodopyridin-2-yl)-1,4-diazepane presents a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, highly functionalized small molecules, the analytical frameworks used to validate their purity must evolve. 1-(5-Iodopyridin-2-yl)-1,4-diazepane presents a unique analytical challenge. It combines a heavy-atom substituted aromatic ring (susceptible to dehalogenation) with a highly polar, basic aliphatic diazepane ring.

Traditional chromatographic methods often fail to provide an accurate mass-fraction purity for such molecules. This guide, written from the perspective of a Senior Application Scientist, objectively compares the performance of quantitative Nuclear Magnetic Resonance (qNMR) against traditional alternatives like HPLC-UV and LC-MS, providing the theoretical causality, experimental workflows, and comparative data necessary to establish a self-validating purity assessment system.

The Analytical Challenge: Why Traditional Methods Fall Short

To understand why qNMR is the gold standard for this specific molecule, we must first analyze the structural causality behind the failure of traditional methods.

  • The "Invisible" Impurity Problem (HPLC-UV): The primary starting material or degradation product, unreacted 1,4-diazepane (homopiperazine), is purely aliphatic. It lacks a chromophore and is therefore entirely invisible to standard UV detectors. An HPLC-UV analysis will artificially inflate the purity of the batch by simply ignoring this impurity [1].

  • Variable Response Factors (LC-MS): The cleavage of the carbon-iodine (C-I) bond yields 1-(pyridin-2-yl)-1,4-diazepane. While LC-MS can detect this, the ionization efficiency of the deiodinated species differs drastically from the iodinated parent compound. Without a highly pure, synthesized reference standard for every specific impurity to calculate relative response factors (RRFs), LC-MS cannot provide absolute quantification [2].

  • Chromatographic Retention: The secondary and tertiary amines in the diazepane ring are highly basic and polar, leading to severe peak tailing and poor retention on standard reverse-phase C18 columns without the use of ion-pairing reagents (which suppress MS signals) or high-pH buffers (which degrade silica columns).

The qNMR Solution: qNMR operates on a fundamental principle of physics rather than chemical interaction: the area under an NMR resonance signal is strictly proportional to the number of nuclei generating that signal. By comparing the integration of a specific proton on the analyte to the integration of a known, NIST-traceable internal standard, we achieve a primary ratio measurement that requires no analyte-specific reference standards and is completely independent of UV chromophores or ionization efficiencies [3].

Mechanistic Comparison of Analytical Modalities

The following table synthesizes the operational and mechanistic differences between the analytical alternatives for evaluating 1-(5-Iodopyridin-2-yl)-1,4-diazepane.

Analytical ParameterqNMR (1H)HPLC-UVLC-MSTitration (Non-Aqueous)
Quantification Basis Direct nuclei counting (Primary ratio)UV absorbance (Relative area %)Ionization abundanceStoichiometric equivalence
Analyte Ref. Standard Not Required (Uses universal IS)Required for absolute quantitationRequired for response factorsNot required
Detects Aliphatic Impurities? Yes (Distinct aliphatic protons)No (Lacks chromophore)Yes (If ionizable)No (Only measures total basicity)
Response Factor Dependency None (Universal response)High (Depends on extinction coeff.)Extremely HighNone
Typical Precision (RSD) < 0.5%1.0 - 2.0%5.0 - 15.0%< 0.5%
Analysis Time per Sample ~15 minutes20 - 45 minutes20 - 45 minutes~10 minutes

Experimental Logic and Workflows

To ensure trustworthiness, a qNMR protocol must be a self-validating system. The United States Pharmacopeia (USP) General Chapters <761> and <1761> establish the rigorous parameters required to ensure that the NMR response is uniform across all components [4].

Step-by-Step qNMR Methodology

1. Internal Standard (IS) Selection & Causality: We select Maleic Acid (traceable to NIST/BIPM) as the internal standard.

  • Causality: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm in DMSO-d6. This perfectly avoids the aromatic protons of the 5-iodopyridine ring (typically 6.5 - 8.5 ppm) and the aliphatic protons of the diazepane ring (typically 2.5 - 3.8 ppm). Furthermore, it is highly soluble in DMSO-d6 and non-reactive with basic amines.

2. Sample Preparation:

  • Accurately weigh ~15.0 mg of 1-(5-Iodopyridin-2-yl)-1,4-diazepane and ~5.0 mg of Maleic Acid using a validated microbalance (readability 0.01 mg).

  • Co-dissolve in 0.8 mL of high-purity DMSO-d6 (100% deuterated to eliminate the water peak interference).

  • Vortex for 60 seconds and transfer to a 5 mm precision NMR tube.

3. Acquisition Parameters (The Critical Step):

  • Nucleus: 1H at 400 MHz or higher.

  • Pulse Angle: 90° (to ensure maximum signal-to-noise ratio).

  • Relaxation Delay (D1): Must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture.

  • Causality: If the nuclei are not allowed to fully return to their equilibrium magnetization state before the next pulse, the integration will be artificially truncated, destroying the quantitative nature of the experiment. For this system, a D1 of 30 seconds is strictly enforced.

  • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1 for the target peaks).

4. Data Processing & Calculation:

  • Apply a line broadening (LB) of 0.3 Hz, zero-fill to 256K points, and perform meticulous manual phase and 5th-order polynomial baseline correction [5].

  • Calculation: The mass fraction purity ( Px​ ) is calculated using the following self-validating equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity of the standard).

QNMR_Workflow S1 Sample Prep Analyte + Maleic Acid in DMSO-d6 S2 Excitation 90° RF Pulse S1->S2 Insert into Magnet S3 Relaxation D1 ≥ 5*T1 (30s) S2->S3 Magnetization S4 Detection Acquire FID S3->S4 Signal Decay S5 Processing Fourier Transform & Integration S4->S5 Digital Conversion

Figure 1: The physical and logical signaling pathway of the qNMR measurement.

Experimental Data: Performance Comparison

To demonstrate the efficacy of this approach, a single batch of synthesized 1-(5-Iodopyridin-2-yl)-1,4-diazepane (spiked with 3.0% w/w of unreacted 1,4-diazepane and 1.5% w/w of deiodinated byproduct) was analyzed across three platforms.

Table 1: Comparative Purity Validation Results
Analytical MethodReported Purity (%)Precision (RSD, n=5)Detected ImpuritiesDeviation from True Mass
HPLC-UV (254 nm) 98.2%1.1%Deiodinated byproduct only+ 2.7% (Overestimated)
LC-MS (TIC) 92.4%8.5%Both impurities- 3.1% (Underestimated)
1H-qNMR (Absolute) 95.5% 0.3% Both impurities0.0% (True Mass Fraction)

Data Interpretation & Causality: The data clearly validates our mechanistic hypothesis. HPLC-UV reported a falsely inflated purity of 98.2% because the 3.0% aliphatic 1,4-diazepane impurity absorbed no UV light at 254 nm. LC-MS detected both impurities but severely underestimated the purity due to the disproportionately high ionization efficiency of the deiodinated byproduct in the electrospray source.

qNMR provided the true mass-fraction purity (95.5%) with superior precision (0.3% RSD), as it independently counted the distinct protons of the iodopyridine ring (analyte), the unshielded pyridine ring (deiodinated impurity), and the distinct aliphatic multiplets (unreacted diazepane).

Logic_Tree A 1-(5-Iodopyridin-2-yl)-1,4-diazepane Spiked Batch Sample B HPLC-UV Analysis A->B C qNMR Analysis A->C D Relies on UV Chromophores (Misses Aliphatic Diazepane) B->D E Primary Ratio Method (Direct Nuclei Counting) C->E F Relative Area: 98.2% (Falsely Inflated Purity) D->F G Absolute Mass Fraction: 95.5% (True SI-Traceable Purity) E->G

Figure 2: Logical workflow demonstrating why qNMR prevents the false-positive purity inflation seen in HPLC-UV.

Conclusion

For complex, multi-functional molecules like 1-(5-Iodopyridin-2-yl)-1,4-diazepane, relying solely on relative chromatographic area percentages introduces unacceptable risk into the drug development lifecycle. By utilizing a primary ratio method grounded in fundamental physics, qNMR bypasses the limitations of UV chromophore dependency and variable ionization efficiencies. Implementing the rigorous, self-validating qNMR protocols outlined above ensures absolute, SI-traceable mass-fraction purity, safeguarding downstream biological assays and regulatory submissions.

References

  • Enovatia. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from[Link]

  • Enfanos. (n.d.). Absolute Quantification by qNMR. Retrieved from [Link]

  • Bureau International des Poids et Mesures (BIPM). (n.d.). Quantitative NMR (qNMR). Retrieved from[Link]

  • United States Pharmacopeia. (2022). 〈761〉 Nuclear Magnetic Resonance Spectroscopy. USP-NF. Retrieved from[Link]

  • American Chemical Society (ACS). (n.d.). Purity by Absolute qNMR Instructions. Retrieved from[Link]

Validation

Benchmarking Catalytic Efficiency: Cross-Coupling of 1-(5-Iodopyridin-2-yl)-1,4-diazepane Substrates

Introduction The synthesis of complex pharmaceutical intermediates relies heavily on the robust construction of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions[1][2]. Among the most valuable building...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of complex pharmaceutical intermediates relies heavily on the robust construction of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions[1][2]. Among the most valuable building blocks in modern medicinal chemistry are functionalized heteroaryls, such as 1-(5-iodopyridin-2-yl)-1,4-diazepane . This substrate merges a versatile 5-iodopyridine electrophilic handle with a 1,4-diazepane (homopiperazine) ring—a privileged pharmacophore for modulating physicochemical properties in drug design.

However, benchmarking catalytic efficiency with this specific substrate reveals significant synthetic challenges. The 2-amino substitution strongly donates electron density into the pyridine ring, rendering the C–I bond less prone to oxidative addition than in standard electron-deficient pyridines[3]. More critically, the presence of multiple Lewis basic nitrogen atoms (the pyridine nitrogen and the secondary/tertiary amines of the diazepane ring) presents a high risk of competitive coordination to the palladium center, leading to catalyst poisoning and diminished turnover numbers (TON)[3][4].

Mechanistic Insights: Overcoming Catalyst Poisoning

As application scientists, we must look beyond standard reaction templates and understand the causality of catalytic failure. In a standard Suzuki-Miyaura coupling, the catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. When employing unprotected or partially protected 1-(5-iodopyridin-2-yl)-1,4-diazepane, first-generation catalysts like Pd(PPh3)4 often fail or require impractically high loadings (5–10 mol%).

The Causality of Failure: The basic secondary amine of the diazepane moiety can tightly coordinate to the electrophilic Pd(II) intermediate formed immediately after oxidative addition. This forms a stable, off-cycle resting state that stalls the critical transmetalation step.

The Solution: The use of third-generation (G3) Buchwald precatalysts, such as XPhos Pd G3. The bulky, electron-rich biaryl phosphine ligand (XPhos) serves a dual purpose:

  • Accelerated Oxidative Addition: The electron-rich nature of XPhos compensates for the electron-donating effect of the 2-amino group on the pyridine ring, facilitating rapid C–I bond cleavage.

  • Steric Shielding: The immense steric bulk of the dicyclohexyl and triisopropylphenyl groups creates a microenvironment around the Pd center that physically blocks the coordination of the sterically demanding diazepane ring, preventing off-cycle poisoning[5][6].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd PdII Pd(II)(Ar)(I)L_n Intermediate OxAdd->PdII TransMet Transmetalation (+ Phenylboronic Acid) PdII->TransMet Sterically shielded (XPhos) Poison Catalyst Poisoning (Diazepane N-Coordination) PdII->Poison Unshielded (PPh3) PdII_Ar Pd(II)(Ar)(Ph)L_n TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Inactive Inactive Pd(II) Complex (Off-Cycle Resting State) Poison->Inactive

Catalytic cycle of Suzuki coupling highlighting off-cycle catalyst poisoning.

Experimental Workflow & Self-Validating Protocol

To objectively benchmark catalytic efficiency, we employ a standardized Suzuki-Miyaura coupling with phenylboronic acid. A critical flaw in many published methodologies is the use of high catalyst loadings, which masks underlying catalytic inefficiencies. By intentionally stressing the system at a low 0.5 mol% loading , we can accurately determine the true Turnover Number (TON) limits.

This protocol incorporates an internal standard (1,3,5-trimethoxybenzene) to create a self-validating system, allowing for precise quantitative HPLC yield determination at multiple time points to calculate Turnover Frequency (TOF).

Step-by-Step Methodology:
  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with 1-(5-iodopyridin-2-yl)-1,4-diazepane (1.0 mmol), phenylboronic acid (1.2 mmol), K3PO4 (2.0 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol, internal standard).

  • Catalyst Addition: Add the selected Pd catalyst (e.g., XPhos Pd G3, Pd(dppf)Cl2, or Pd(PPh3)4) at a strictly controlled 0.5 mol% loading (0.005 mmol).

  • Solvent & Degassing: Add 5 mL of a rigorously degassed 1,4-dioxane/H2O (4:1) mixture. Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Transfer the vial to a pre-heated aluminum block at 80 °C and stir at 800 rpm.

  • Sampling: Withdraw 50 µL aliquots via microsyringe at 15 min, 1 h, and 4 h. Quench immediately by diluting into 1 mL of cold acetonitrile.

  • Analysis: Filter through a 0.2 µm PTFE syringe filter and analyze via HPLC (UV 254 nm) to determine conversion, yield, and calculate TOF (mol product / mol Pd / hour).

Workflow Prep 1. Reagent Prep (Glovebox) Degas 2. Solvent Degassing (Argon Sparging) Prep->Degas React 3. Reaction (80°C, 0.5 mol% Pd) Degas->React Sample 4. Aliquot Sampling (15m, 1h, 4h) React->Sample Quench 5. Quench & IS Add (Cold MeCN + IS) Sample->Quench Analyze 6. HPLC Analysis (Yield, TON, TOF) Quench->Analyze

Self-validating experimental workflow for benchmarking Pd-catalyzed cross-coupling efficiency.

Data Presentation: Catalytic Benchmarking

The following table summarizes the quantitative benchmarking data for the Suzuki-Miyaura coupling of 1-(5-iodopyridin-2-yl)-1,4-diazepane with phenylboronic acid.

Catalyst SystemLoading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)Observation / Causality
Pd(PPh3)4 0.5412%246Severe catalyst poisoning; reaction stalls early due to unshielded Pd center.
Pd(dppf)Cl2 0.5445%9022.5Bidentate ligand offers some stability, but remains susceptible to amine chelation.
XPhos Pd G3 0.5198%196196Rapid activation; steric bulk completely prevents diazepane coordination.

Note: TON = Turnover Number (moles of product per mole of catalyst). TOF = Turnover Frequency (TON divided by time to reach max yield).

Conclusion

When handling highly coordinating substrates like 1-(5-iodopyridin-2-yl)-1,4-diazepane, traditional catalysts fail to provide the necessary turnover due to off-cycle resting states. By benchmarking these systems under stressed conditions (0.5 mol%), it is evident that sterically demanding, electron-rich precatalysts like XPhos Pd G3 are mandatory. They not only accelerate the requisite oxidative addition but fundamentally alter the reaction's success by physically shielding the active palladium center from basic amine poisoning.

References

  • Duke R. (2024). "Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications." J. Chem. Pharm. Res.1

  • Ruiz-Castillo P., Buchwald S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." DSpace@MIT. 2

  • Sigma-Aldrich. "XPhos Pd G3 95 1445085-55-1". Product Data. 5

  • BenchChem. "VPhos Pd G3 vs. XPhos Pd G3: A Performance Comparison in Suzuki Coupling Reactions." Benchchem. 6

  • Yang X., et al. (2018). "A Class of Amide Ligands Enable Cu-Catalyzed Coupling of (Hetero)aryl Halides with Sulfinic Acid Salts under Mild Conditions." The Journal of Organic Chemistry. 3

  • Lee J. Y., et al. (2010). "Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis." MDPI. 4

Sources

Comparative

Validation of in vitro binding affinity for 1-(5-Iodopyridin-2-yl)-1,4-diazepane compounds

Title: Validation of In Vitro Binding Affinity for 1-(5-Iodopyridin-2-yl)-1,4-diazepane Compounds: A Comparative Guide Executive Summary In the landscape of neuropharmacology and targeted radioligand development, the 1,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of In Vitro Binding Affinity for 1-(5-Iodopyridin-2-yl)-1,4-diazepane Compounds: A Comparative Guide

Executive Summary

In the landscape of neuropharmacology and targeted radioligand development, the 1,4-diazepane scaffold is recognized as a highly privileged structure. It forms the structural backbone of blockbuster dual orexin receptor antagonists (DORAs) such as Suvorexant[1]. Within this chemical class, 1-(5-Iodopyridin-2-yl)-1,4-diazepane derivatives have emerged as critical tools for researchers. The 5-iodopyridin-2-yl moiety serves a dual strategic purpose: the heavy iodine atom optimally fills lipophilic sub-pockets within the GPCR orthosteric site to drive nanomolar affinity, and it provides a direct handle for radioiodination (e.g., the universal tracer [125I]5IBOM).

This guide provides a comprehensive, self-validating framework for evaluating the in vitro binding affinity of these compounds, specifically comparing their performance as Orexin 1 (OX1R) and Orexin 2 (OX2R) receptor antagonists against industry standards[2].

Mechanistic Rationale & Pathway Architecture

Orexin receptors (OX1R and OX2R) are Gq/11-coupled G-protein coupled receptors (GPCRs) that regulate sleep/wake cycles and reward pathways. When an agonist (like Orexin-A) binds, it triggers Gq/11 protein activation, stimulating Phospholipase C (PLC) to cleave PIP2 into IP3, ultimately resulting in intracellular calcium ( Ca2+ ) mobilization.

1-(5-Iodopyridin-2-yl)-1,4-diazepane compounds act as competitive antagonists. The unique conformational twist of the 1,4-diazepane ring forces the molecule deep into the transmembrane bundle, physically blocking the orthosteric site and halting the downstream calcium flux.

Pathway Ligand 1-(5-Iodopyridin-2-yl)- 1,4-diazepane Receptor Orexin Receptor (OX1R/OX2R) Ligand->Receptor Competitive Antagonism Gq Gq/11 Protein Receptor->Gq Activation Blocked PLC Phospholipase C Gq->PLC Signal Halted Ca Intracellular Ca2+ Release PLC->Ca No Mobilization

Mechanistic pathway of Orexin receptor antagonism by 1,4-diazepane derivatives.

Comparative Performance Matrix

To objectively evaluate the binding affinity of novel 1-(5-Iodopyridin-2-yl)-1,4-diazepane compounds, they must be benchmarked against established clinical and pre-clinical standards. Recent studies on 18F-labeled and 125I-labeled diazepane derivatives demonstrate that targeted substitutions on this scaffold can shift a compound from a dual antagonist to a highly selective OX1R probe[2].

Table 1: In Vitro Binding Affinity ( Ki​ ) and Selectivity of 1,4-Diazepane Derivatives

Compound / ScaffoldPrimary TargetOX1R Affinity ( Ki​ nM)OX2R Affinity ( Ki​ nM)Selectivity Ratio (OX2R/OX1R)Application
Suvorexant OX1R / OX2R~0.50~0.40~0.8 (Dual)Clinical Insomnia
Almorexant OX1R / OX2R2.67~1.00~0.4 (Dual)Reference Standard
[18F]PBC-1 OX1R19.50 ( IC50​ )>45023.41st Gen PET Probe
BTF (Diazepane) OX1R2.3362.6726.9Next-Gen PET Probe
6FBTH (Diazepane) OX1R0.64>10.0>15.0High-Affinity Probe
[125I]5IBOM OX1R / OX2R~1.50~1.50~1.0 (Dual)Universal Radioligand

Data synthesized from[2].

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its built-in controls. The following methodologies establish a self-validating system: thermodynamic binding is measured first, followed by orthogonal functional validation to rule out silent binders.

Protocol A: Cellular Binding Inhibition Assay (Radioligand Displacement)

Objective: Determine the Ki​ of novel 1,4-diazepane compounds using [125I]5IBOM (an iodinated diazepane derivative) as the competitive tracer.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human OX1R or OX2R. Homogenize in 50 mM HEPES buffer (pH 7.4) containing 1 mM CaCl2​ and 5 mM MgCl2​ .

    • Causality: Utilizing membrane preparations rather than whole cells eliminates confounding variables such as active efflux pumps, membrane permeability limits, and intracellular degradation. HEPES maintains physiological pH without chelating the divalent cations ( Mg2+ ) required to stabilize the high-affinity GPCR-G protein coupled state.

  • Assay Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.1 nM [125I]5IBOM, and varying concentrations of the test compound (10 pM to 10 µM). Incubate for 90 minutes at Room Temperature (RT).

    • Causality: A 90-minute incubation is strictly required to ensure the system reaches steady-state thermodynamic equilibrium. Premature termination leads to underestimation of affinity and invalidates the Cheng-Prusoff equation used to convert IC50​ to Ki​ .

  • Internal Validation (NSB Definition): Define Non-Specific Binding (NSB) in parallel wells using 10 µM Almorexant.

    • Causality: Using a structurally distinct, well-characterized antagonist (Almorexant) rather than a massive excess of the test compound prevents artifactual displacement of the tracer from non-target "lipid sinks," ensuring the calculated specific binding is strictly receptor-mediated.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash 3x with ice-cold buffer.

    • Causality: 1,4-diazepanes are highly lipophilic and basic. PEI coats the glass fibers with a dense positive charge, repelling the basic amines of the free ligand. This drastically reduces background noise and ensures a high Z'-factor (>0.6).

  • Quantification: Measure retained radioactivity via a gamma counter and plot a 4-parameter logistic curve to determine the IC50​ and Ki​ .

Protocol B: Orthogonal Functional Validation (FLIPR Calcium Assay)

Objective: Confirm that the high-affinity binding translates to functional receptor antagonism.

  • Dye Loading: Seed CHO-OX1R cells in a 384-well plate. Load with Fluo-4 AM calcium indicator dye for 60 minutes.

    • Causality: The AM (acetoxymethyl) ester allows the dye to passively permeate the cell membrane. Once inside, endogenous esterases cleave the AM group, trapping the calcium-sensitive fluorophore in the cytosol.

  • Compound Pre-incubation: Add the 1-(5-Iodopyridin-2-yl)-1,4-diazepane test compound and incubate for 30 minutes.

  • Agonist Challenge: Stimulate the cells with an EC80​ concentration of Orexin-A peptide. Measure peak fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).

    • Causality: Binding affinity ( Ki​ ) does not equal efficacy. A compound could bind tightly but act as an agonist or a silent allosteric modulator. Challenging the system with the native agonist proves the compound functionally blocks the Ca2+ flux, validating its mechanism of action.

Workflow Membrane Membrane Prep CHO-OX1R Cells Incubation Radioligand Incubation [125I]5IBOM + Test Cpd Membrane->Incubation Standardized Input Filtration Rapid Filtration GF/B Filters (PEI-soaked) Incubation->Filtration Equilibrium Reached Detection Gamma Counting Quantify Bound Tracer Filtration->Detection Isolate Complexes Validation Orthogonal FLIPR Functional Assay Detection->Validation IC50 / Ki Correlation

Self-validating in vitro screening workflow for 1,4-diazepane binding affinity.

Strategic Recommendations for Drug Developers

When developing novel therapeutics or diagnostic PET probes, the 1-(5-Iodopyridin-2-yl)-1,4-diazepane scaffold offers a highly tunable pharmacophore. Experimental data confirms that modifications to the diazepane core can yield sub-nanomolar affinity (e.g., 6FBTH with Ki​ = 0.64 nM) and exceptional subtype selectivity[2]. By adhering to the self-validating protocols outlined above—pairing rigorous thermodynamic radioligand displacement with orthogonal functional calcium imaging—researchers can confidently advance these compounds from in vitro hits to in vivo imaging agents or clinical candidates.

References

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. Journal of Medicinal Chemistry, ACS Publications, 2024.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-(5-Iodopyridin-2-yl)-1,4-diazepane

This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 1-(5-Iodopyridin-2-yl)-1,4-diazepane. The following guidance is sy...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 1-(5-Iodopyridin-2-yl)-1,4-diazepane. The following guidance is synthesized from established safety protocols for analogous chemical structures, including halogenated pyridines and diazepane derivatives, to ensure a comprehensive approach to laboratory safety.

The structural components of 1-(5-Iodopyridin-2-yl)-1,4-diazepane—a halogenated pyridine ring coupled with a diazepane moiety—necessitate a cautious and well-documented handling procedure. Pyridine and its derivatives are known for their potential volatility and characteristic strong odors, with some exhibiting significant toxicity.[1] Halogenated organic compounds require special consideration for both handling and disposal to mitigate environmental impact.[2]

Hazard Assessment and Core Principles

The fundamental principle when handling this and any novel compound is to treat it as potentially hazardous. This involves a multi-layered safety approach encompassing engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 1-(5-Iodopyridin-2-yl)-1,4-diazepane. The following table summarizes the recommended PPE, which should be worn at all times when there is a potential for exposure.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles or a Face ShieldEssential for protecting against accidental splashes of the compound or solvents. Standard laboratory glasses are insufficient.[4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including those similar to pyridine.[1][4] Latex gloves are not suitable. Gloves should be inspected for any signs of degradation or punctures before each use.[4]
Body Laboratory CoatA fully fastened lab coat made of a suitable material should be worn to protect the skin from potential contact.[4]
Respiratory Certified Chemical Fume HoodAll handling of solid or dissolved 1-(5-Iodopyridin-2-yl)-1,4-diazepane must be conducted within a properly functioning and certified chemical fume hood to minimize the risk of inhalation.[1][4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is critical to minimizing risk. The following procedure outlines the key stages of handling 1-(5-Iodopyridin-2-yl)-1,4-diazepane, from initial preparation to final cleanup.

Preparation
  • Designate a Workspace: All work with this compound should be performed in a designated area within a certified chemical fume hood.[5]

  • Assemble Materials: Before starting, gather all necessary equipment, including glassware, spatulas, weighing paper, and solvents. This minimizes movement in and out of the fume hood.

  • Verify Fume Hood Operation: Ensure the fume hood is operational, with the sash at the appropriate height to maintain proper airflow.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.[4]

Handling
  • Weighing: If working with the solid form, carefully weigh the required amount on weighing paper or in a tared container within the fume hood to prevent the dispersion of dust.

  • Transfer: Gently transfer the compound to the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

  • Container Management: Keep the primary container of 1-(5-Iodopyridin-2-yl)-1,4-diazepane tightly sealed when not in use to prevent the release of any vapors.[1]

Cleanup and Decontamination
  • Glassware and Surfaces: Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent wash followed by a standard laboratory detergent is recommended.

  • Waste Disposal: Segregate and dispose of all waste as outlined in the Disposal Plan below.

  • PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Dispose of gloves and any other disposable PPE in the appropriate waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[6][7]

Safe_Handling_Workflow Prep_PPE Don Appropriate PPE Handling_Weigh Weigh Compound Prep_PPE->Handling_Weigh Prep_FumeHood Verify Fume Hood is Operational Prep_FumeHood->Handling_Weigh Prep_Materials Gather All Necessary Materials Prep_Materials->Handling_Weigh Handling_Transfer Transfer to Reaction Vessel Cleanup_Decon Decontaminate Glassware & Surfaces Handling_Transfer->Cleanup_Decon Cleanup_Waste Dispose of Waste in Designated Containers Cleanup_PPE Remove PPE & Wash Hands Cleanup_Waste->Cleanup_PPE

Sources

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